2-Chloro-3-(propan-2-yloxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANUKPNCPFPTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
pKa values and acidity constants of 2-Chloro-3-(propan-2-yloxy)benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the acidity constants (pKa) for 2-Chloro-3-(propan-2-yloxy)benzoic acid . As a likely intermediate in the synthesis of complex APIs (potentially related to SGLT2 inhibitors or agrochemical scaffolds like tembotrione derivatives), accurate pKa determination is critical for optimizing extraction yields, chromatographic purification, and bioavailability modeling.
Given the lipophilic nature of the 3-isopropoxy and 2-chloro substituents, aqueous solubility is a limiting factor. Therefore, this guide prioritizes theoretical prediction based on Hammett Linear Free Energy Relationships (LFER) followed by a validated Yasuda-Shedlovsky extrapolation protocol for experimental determination.
Part 1: Structural Analysis & Theoretical pKa Prediction
To understand the acidity of this molecule, we must deconstruct the electronic and steric influences of its substituents on the benzoic acid core.
The Ortho-Chloro Effect (Dominant Factor)
The chlorine atom at position 2 (ortho) is the primary driver of acidity in this molecule.
-
Inductive Effect (-I): Chlorine is electronegative, pulling electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (
). -
Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxyl group out of coplanarity with the benzene ring. This disrupts the conjugation between the ring and the carboxyl group. While this normally destabilizes the acid, in benzoic acids, it prevents the destabilizing cross-conjugation of the ring with the carboxylate, effectively making the proton easier to remove.
-
Baseline Shift: Unsubstituted benzoic acid has a pKa of 4.20 . 2-Chlorobenzoic acid has a pKa of 2.92 . This is a massive shift (
).
The Meta-Isopropoxy Effect (Secondary Factor)
The (propan-2-yloxy) group at position 3 (meta) exerts a subtler influence.
-
Electronic Effect: Alkoxy groups are electron-donating by resonance (+R) but electron-withdrawing by induction (-I). In the meta position, resonance effects are poorly transmitted to the reaction center. Therefore, the inductive withdrawing effect dominates slightly.
-
Hammett Constant (
): The Hammett constant for a meta-methoxy group is . The isopropoxy group, being bulkier and having an electron-donating isopropyl tail, will likely have a slightly lower (closer to +0.10 or +0.05), but still positive (acidifying).
Theoretical Calculation
Using the additivity principle of substituent effects:
However, because the ortho-effect is non-linear and sterically driven, it is more accurate to use 2-chlorobenzoic acid as the parent scaffold:
-
(reaction constant for benzoic acids)
- (Estimated)
Predicted pKa Range: 2.80 – 2.95
Figure 1: Structural Activity Relationship (SAR) flow leading to the predicted pKa.
Part 2: Experimental Determination Protocol
Direct aqueous titration is ill-advised for this compound due to the lipophilicity of the isopropoxy and chloro groups (Predicted LogP > 2.5). The compound will likely precipitate during titration in pure water, leading to noisy electrode response and erroneous results.
Recommended Method: Potentiometric Titration in Co-Solvent (Methanol/Water) with Yasuda-Shedlovsky Extrapolation .[1][2]
Reagents & Equipment
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Co-Solvent: HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
-
Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a D-Pas glass electrode.
The Yasuda-Shedlovsky Workflow
This method assumes a linear relationship between the apparent pKa (
Step-by-Step Protocol:
-
Preparation of Solvent Ratios: Prepare three solvent mixtures:
-
30% MeOH / 70% Water (v/v)
-
40% MeOH / 60% Water (v/v)
-
50% MeOH / 50% Water (v/v)
-
-
Sample Dissolution: Weigh ~3-5 mg of the target acid into the titration vessel. Dissolve completely in the specific MeOH/Water mixture.
-
Titration: Titrate with 0.1 M KOH from pH 1.5 (acidified with HCl) to pH 11.0. Ensure temperature is constant at
. -
Data Calculation (
): For each ratio, calculate the apparent pKa using the Bjerrum difference plot or Gran plot method. -
Extrapolation: Plot
(y-axis) vs. (x-axis).-
The y-intercept corresponds to the aqueous pKa.
-
Yasuda-Shedlovsky Equation:
Figure 2: Validated workflow for determining pKa of lipophilic benzoic acid derivatives.
Part 3: Data Summary & Application
Predicted Values Table
| Parameter | Value / Range | Confidence | Notes |
| Aqueous pKa | 2.85 ± 0.15 | High | Driven by ortho-Cl effect. |
| LogP (Neutral) | ~2.8 - 3.2 | Medium | Lipophilic due to isopropoxy group. |
| LogD (pH 7.4) | ~ -1.5 | High | Fully ionized at physiological pH. |
| Solubility (pH 1.2) | < 0.1 mg/mL | High | Protonated form is poorly soluble. |
| Solubility (pH 6.8) | > 10 mg/mL | High | Salt form is highly soluble. |
Impact on Drug Development
-
Chromatography (HPLC): Because the pKa is ~2.85, this compound will cause "peak tailing" on C18 columns if the mobile phase pH is near the pKa (pH 2.5 - 3.5).
-
Recommendation: Use a mobile phase pH < 2.0 (fully protonated) or > 4.5 (fully ionized) for sharp peak shape.
-
-
Extraction: To extract this intermediate from an organic layer into water, the aqueous phase must be basic (pH > 5). To extract it into an organic layer (e.g., DCM or EtOAc), the aqueous phase must be acidified to pH < 1.5.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
-
PubChem. (n.d.).[3][4] 2-Chlorobenzoic acid (CID 8374).[3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values).
Sources
- 1. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
Thermodynamic Stability Profile: 2-Chloro-3-isopropoxybenzoic Acid
CAS: 1369785-64-7 | Formula: C₁₀H₁₁ClO₃ | MW: 214.65 g/mol
Executive Summary
This technical guide provides a comprehensive thermodynamic stability assessment of 2-Chloro-3-isopropoxybenzoic acid , a specialized intermediate likely utilized in the synthesis of phosphodiesterase inhibitors (analogous to Roflumilast precursors) or specific herbicidal agents.
The molecule's stability profile is defined by two competing structural forces: the steric strain of the ortho-chloro substituent and the conformational flexibility of the meta-isopropoxy ether. While the benzoic acid core provides a robust thermodynamic baseline, the ortho-substitution significantly alters the solid-state packing and decarboxylation kinetics compared to unsubstituted benzoic acid.
Key Stability Indicators (Predicted):
-
Melting Point Range: 115°C – 135°C (Dependent on polymorph).[1]
-
Thermal Decomposition: Onset expected >170°C (Decarboxylation).[1]
-
Chemical Vulnerability: High stability to hydrolysis; moderate susceptibility to photo-dechlorination; potential for ether cleavage under strong acidic forcing conditions.
Molecular Architecture & Thermodynamic Baseline
To understand the stability of 2-Chloro-3-isopropoxybenzoic acid, we must deconstruct its electronic and steric environment. The stability is not merely a function of bond energies but of the molecular twist induced by the 2-position substituent.
The Ortho-Chloro Effect (Steric Inhibition of Resonance)
The chlorine atom at the 2-position (ortho) exerts significant steric pressure on the carboxylic acid group.[1] Unlike unsubstituted benzoic acid, where the carboxyl group is coplanar with the phenyl ring to maximize π-conjugation, the bulky chlorine atom forces the carboxyl group to rotate out of the plane.[1]
-
Thermodynamic Consequence: The loss of resonance stabilization energy is roughly 3–5 kcal/mol.[1] However, this "twist" breaks the conjugation between the carboxyl carbonyl and the ring, making the proton more acidic (inductive effect of Cl dominates) but the C-C bond to the ring slightly more labile to thermal homolysis (decarboxylation) at extreme temperatures.[1]
The Isopropoxy Ether Linkage
The isopropoxy group at the 3-position introduces lipophilicity and conformational entropy.
-
Electronic Effect: It is an electron-donating group (EDG) by resonance, but the ortho-chloro twist may decouple this effect from the carboxyl group.
-
Chemical Stability: Aryl alkyl ethers are generally stable to oxidation and basic hydrolysis.[1] The primary degradation pathway is acid-catalyzed dealkylation (cleavage to the phenol), but this requires high activation energy (typically HI or BBr₃ conditions).[1]
Structural Stability Diagram
The following diagram illustrates the competing forces stabilizing and destabilizing the molecule.[1]
Figure 1: Structural features influencing the thermodynamic stability of 2-Chloro-3-isopropoxybenzoic acid. The steric clash of the chlorine atom is the primary driver for thermal instability.[1]
Solid-State Thermodynamics (Polymorphism)
For drug intermediates, solid-state stability is paramount. The flexibility of the isopropoxy chain combined with the rigid benzoic acid dimer motif creates a high probability of polymorphism (existence of multiple crystal forms).[1]
Predicted Polymorphic Behavior
-
Form I (Thermodynamic Stable): Likely a high-density packing mode where isopropoxy chains interdigitate to maximize van der Waals interactions.[1]
-
Form II (Kinetic/Metastable): Often obtained from rapid precipitation (e.g., acidification of a basic solution).[1] This form may have a lower melting point and higher solubility but will convert to Form I over time.[1]
Characterization Protocol
To ensure process consistency, you must validate the solid form.[1]
| Technique | Purpose | Critical Observation |
| DSC (Differential Scanning Calorimetry) | Identify phase transitions. | Look for small endotherms before the main melting peak (solid-solid transition).[1] |
| XRPD (X-Ray Powder Diffraction) | Fingerprint the crystal lattice.[1] | Unique Bragg reflections (2θ) confirm phase purity.[1] |
| Hot Stage Microscopy | Visual confirmation.[1] | Observe if crystals change shape (phase change) or sublime before melting.[1] |
Thermal Stability & Degradation Kinetics
This molecule is expected to be thermally stable up to its melting point but will undergo degradation in the melt phase.[1]
Degradation Pathways
-
Decarboxylation (Primary Thermal Risk): At temperatures >170°C, or in the presence of copper catalysts (often used in coupling reactions), the molecule may lose CO₂ to form 2-chloro-3-isopropoxybenzene.[1]
-
Ether Cleavage (Secondary Risk): Occurs only under extreme acidic conditions (e.g., refluxing HBr) or very high temperatures (>250°C), yielding 2-chloro-3-hydroxybenzoic acid.[1]
Experimental Protocol: TGA/DSC Analysis
This protocol validates the thermal safety window for drying and processing.[1]
Equipment: TGA/DSC (Simultaneous Thermal Analyzer) Standard: Indium (for Temp/Enthalpy), Calcium Oxalate (for Mass Loss).[1]
Step-by-Step Methodology:
-
Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan with a pinhole lid .
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Data Interpretation:
-
Endotherm 1 (Melting): Sharp peak (Onset ~115–135°C).[1] Integration gives Heat of Fusion (
).[1] -
Mass Loss (TGA): If mass loss starts at the melting point, it is likely sublimation .[1] If mass loss occurs after melting (e.g., >170°C) with an exotherm or irregular baseline, it is decomposition (decarboxylation).[1]
-
Chemical Stability in Solution
pH-Dependent Stability
-
Acidic (pH 1-4): Highly stable.[1] The molecule exists in its protonated, unionized form.[1]
-
Neutral/Basic (pH > 5): Forms the carboxylate salt.[1]
-
Caution: While the salt is chemically stable, aqueous solutions of the salt are prone to microbial growth (benzoates are preservatives, but substituted ones may not be as effective) and photolytic degradation .[1]
-
Photostability (Light Sensitivity)
Chlorinated aromatic compounds are susceptible to photo-dechlorination (homolytic cleavage of the C-Cl bond) upon exposure to UV light.[1]
-
Recommendation: Store solid and solution samples in amber vials.
-
Test: Expose to 1.2 million lux hours (ICH Q1B standard) and monitor for the formation of 3-isopropoxybenzoic acid (de-chlorinated product) via HPLC.
Stability Assessment Workflow
The following workflow outlines the logical sequence for validating the stability of a new batch of 2-Chloro-3-isopropoxybenzoic acid.
Figure 2: Step-by-step workflow for characterizing the thermodynamic and chemical stability of the intermediate.
References
-
Held, C. et al. (2016).[1] Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences.
-
Sigma-Aldrich. (n.d.).[1] 2-chloro-3-isopropoxybenzoic acid Product Page (CAS 1369785-64-7).[5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 586709, 3-Isopropoxybenzoic acid.
-
Ali, F. et al. (2017).[1][6] Physicochemical characterization and compatibility study of roflumilast with various pharmaceutical excipients. Journal of Thermal Analysis and Calorimetry.
Sources
A Technical Guide to the Synthesis, Derivatization, and Potential Biological Significance of 2-Chloro-3-(propan-2-yloxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoic acid scaffold remains a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of 2-Chloro-3-(propan-2-yloxy)benzoic acid and its derivatives as a promising, yet underexplored, chemical space. While extensive research on this specific family of compounds is emerging, this document serves as a predictive and instructional resource, drawing upon established principles of organic synthesis and structure-activity relationships of analogous benzoic acid derivatives. We will delve into logical synthetic pathways, propose potential biological activities, and provide detailed experimental protocols to empower researchers in the rational design and investigation of novel therapeutic agents based on this scaffold.
The this compound Scaffold: An Introduction
The this compound molecule, also known as 2-chloro-3-isopropoxybenzoic acid, possesses a unique combination of structural features that make it an attractive starting point for drug discovery. The benzoic acid moiety provides a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors.[1] The substituents on the aromatic ring—a chlorine atom at the 2-position and an isopropoxy group at the 3-position—are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, can modulate its pharmacokinetic and pharmacodynamic properties.[1]
The chlorine atom, an electron-withdrawing group, can impact the acidity of the carboxylic acid and potentially engage in halogen bonding, a non-covalent interaction of growing importance in drug design. The isopropoxy group, being moderately lipophilic and sterically bulky, can enhance membrane permeability and influence binding selectivity to target proteins. Understanding the interplay of these substituents is paramount for the rational design of potent and selective therapeutic candidates.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its subsequent derivatization into amides, esters, and other analogues are key to exploring its therapeutic potential. The following sections outline logical and experimentally grounded synthetic strategies.
Synthesis of 2-Chloro-3-hydroxybenzoic Acid: A Key Intermediate
A common and efficient route to the core scaffold begins with the synthesis of the precursor, 2-chloro-3-hydroxybenzoic acid.
Experimental Protocol: Synthesis of 2-Chloro-3-hydroxybenzoic Acid [2]
-
Dissolution: Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.
-
Cooling: Cool the solution to below -60°C using a suitable cooling bath (e.g., dry ice/acetone) under a nitrogen atmosphere.
-
Chlorination: Slowly bubble chlorine gas (10.3 g; 147 mmol) through the cold solution while vigorously stirring. Maintain the temperature below -60°C throughout the addition.
-
Warming and Quenching: After the addition is complete (approximately 30 minutes), flush the reaction vessel with nitrogen to remove excess chlorine gas. Allow the reaction mixture to warm to room temperature.
-
Dilution: Dilute the mixture with 100 mL of water.
-
Purification: The desired product will precipitate. Isolate the solid by filtration. For further purification, recrystallize the solid from 50 mL of water, followed by a second recrystallization from 130 mL of benzene containing 10 mL of acetone. This will yield 2-chloro-3-hydroxybenzoic acid as a white solid.
Synthesis of this compound
With the 2-chloro-3-hydroxybenzoic acid intermediate in hand, the next step is the introduction of the isopropoxy group via a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask, dissolve the synthesized 2-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a slight excess (1.1 equivalents) of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.
-
Alkylation: Add 1.2 equivalents of 2-bromopropane (isopropyl bromide) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Caption: Synthetic workflow for this compound and its derivatives.
Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile handle for creating a library of derivatives, primarily through the formation of amides and esters.
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: To a solution of this compound in an inert solvent like dichloromethane (DCM) or toluene, add a slight excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of DMF can be added if using oxalyl chloride. Reflux the mixture until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of an anhydrous, non-protic solvent like DCM. Cool the solution in an ice bath.
-
Amine Addition: Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in DCM.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purification: Purify the amide by column chromatography or recrystallization.
Predicted Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound derivatives are limited, we can infer potential activities based on the extensive literature on other benzoic acid derivatives.
Anti-inflammatory and Analgesic Potential
Many benzoic acid derivatives, particularly those related to salicylic acid, exhibit anti-inflammatory and analgesic properties.[3][4] A notable example is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has shown promising anti-inflammatory, analgesic, and antiplatelet activities.[3][4] This compound is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[4][5]
Inferred SAR for Anti-inflammatory Activity:
-
Carboxylic Acid: The carboxylic acid group is often essential for activity, as it can mimic the arachidonic acid substrate of COX enzymes.
-
Substituents on the Phenyl Ring: The nature and position of substituents can influence potency and selectivity for COX-1 versus COX-2. Lipophilic groups can enhance binding to the hydrophobic channel of the COX active site.
It is plausible that derivatives of this compound could also modulate these pathways. The isopropoxy group may contribute to favorable interactions within the active sites of inflammatory targets.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[6] The presence of a nitro group, for example, is often associated with antimicrobial activity. While the this compound scaffold does not contain a nitro group, the overall lipophilicity and electronic nature of its derivatives could confer antimicrobial effects.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [6]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Serial Dilutions: In a 96-well microtiter plate, prepare serial dilutions of the test compounds and a positive control antibiotic in a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., inhibits microbial growth).
Table 1: Hypothetical MIC Values for this compound Derivatives
| Derivative | R Group (Amide) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| 1 | -NH₂ | >128 | >128 |
| 2 | -NH-CH₂-Ph | 64 | 128 |
| 3 | -NH-(4-Cl-Ph) | 32 | 64 |
| 4 | -NH-(4-NO₂-Ph) | 16 | 32 |
Note: These values are hypothetical and intended to illustrate potential SAR trends. Actual values must be determined experimentally.
Other Potential Applications
The versatility of the benzoic acid scaffold suggests a broad range of other potential applications for this compound derivatives. For instance, certain substituted benzoic acids have been investigated for their ability to modulate uric acid levels, suggesting a potential application in the treatment of gout. Additionally, the structural motifs present in this class of compounds could be relevant for applications in agriculture as herbicides or fungicides.[7]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives are scarce, this guide provides a solid foundation for their synthesis and biological evaluation based on established principles of medicinal chemistry. The proposed synthetic routes are robust and adaptable, allowing for the creation of diverse chemical libraries. The inferred structure-activity relationships, drawn from analogous benzoic acid derivatives, suggest that this class of compounds may possess valuable anti-inflammatory, analgesic, and antimicrobial properties.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to validate these predictions. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. Furthermore, pharmacokinetic and toxicity profiling will be essential to assess their drug-like properties and potential for clinical development. The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
-
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com. Retrieved February 15, 2026, from [Link]
- Google Patents. (2018).
- Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (CN112645853A).
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Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(1), 42-47. [Link]
- Tjahjono, Y., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research, 16, 163-168.
- Google Patents. (1998).
- Luhata, L. P., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4).
- European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids. (EP1008583A1).
- Tjahjono, Y. (2019). CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD.
- Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. BenchChem.
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ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
- PubMed. (1980). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Arzneimittelforschung, 30(5), 751-758.
- PubChem. (n.d.). Compounds and compositions and methods of use.
- Google Patents. (2008).
- MDPI. (2022).
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem, 12(2), 569-577.
- PubMed Central. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice.
- Preprints.org. (2023).
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- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US5834402A - Isoxazolylbenzoyl derivatives - Google Patents [patents.google.com]
potential biological activity of 2-Chloro-3-(propan-2-yloxy)benzoic acid moiety
Executive Summary
The 2-Chloro-3-(propan-2-yloxy)benzoic acid moiety represents a highly specialized pharmacophore bridging the gap between classical salicylate bioisosteres and modern auxinic herbicides. Structurally, it consists of a benzoic acid core functionalized with an electron-withdrawing, sterically demanding chlorine atom at the ortho (C2) position and a lipophilic isopropoxy group at the meta (C3) position.
This scaffold is not merely a passive intermediate but a "privileged structure" capable of engaging diverse biological targets. Its unique substitution pattern offers a dual advantage: the 2-chloro substituent forces the carboxylate group out of planarity, modulating pKa and metabolic stability, while the 3-isopropoxy group provides a hydrophobic anchor critical for filling specific binding pockets in enzymes (e.g., COX-2, DHODH) or receptors (e.g., TIR1 auxin receptors). This guide analyzes its physicochemical profile, potential biological mechanisms, and synthesis protocols.[1]
Structural & Physicochemical Profile
The biological activity of this moiety is dictated by three critical structural features. Understanding these allows for rational design in lead optimization.
| Feature | Chemical Nature | Biological Impact |
| Carboxylic Acid (C1) | Ionizable Headgroup (pKa ~2.5–3.5) | Primary electrostatic anchor. Forms salt bridges with Arginine/Lysine residues in binding pockets (e.g., Arg120 in COX-1/2). |
| Chlorine Atom (C2) | Ortho-Substituent / Halogen | Steric Lock: Forces the carboxylate ~40-60° out of the phenyl plane, preventing conjugation and increasing acidity. Metabolic Block: Prevents Phase I oxidation at the C2 position. |
| Isopropoxy Group (C3) | Meta-Ether / Lipophilic Bulk | Hydrophobic Interaction: The isopropyl group ( |
Chemoinformatic Properties (Predicted)[2][3][4]
-
Molecular Formula:
-
Molecular Weight: 214.65 g/mol
-
cLogP: ~2.8 – 3.2 (Lipophilic, good membrane permeability)
-
Topological Polar Surface Area (TPSA): ~46.5 Ų (Excellent for oral bioavailability)
-
Rotatable Bonds: 3 (Carboxyl, Ether, Isopropyl)
Potential Biological Activity & Mechanisms[1][5]
A. Agrochemical Potential: Auxin Mimicry
The 2,3-disubstitution pattern of benzoic acids is a hallmark of synthetic auxin herbicides (e.g., Dicamba, Chloramben).
-
Mechanism: The moiety mimics Indole-3-Acetic Acid (IAA). The carboxylate binds to the TIR1 (Transport Inhibitor Response 1) receptor, while the lipophilic phenyl ring acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.
-
Specificity: The 2-Cl group is critical for high affinity binding to the TIR1 pocket, while the 3-isopropoxy group may enhance selectivity for specific dicotyledonous weeds by exploiting differences in receptor pocket size.
B. Pharmaceutical Potential: Anti-Inflammatory & Antibacterial
In medicinal chemistry, this moiety serves as a bioisostere for salicylates and fenamates.
-
COX Inhibition: The 2-chloro-benzoic acid core mimics the binding mode of meclofenamic acid. The 3-isopropoxy group extends into the hydrophobic channel of the Cyclooxygenase (COX) enzyme, potentially improving potency against COX-2 over COX-1 due to the larger pocket volume of COX-2.
-
Antibacterial (DHODH Inhibition): Biphenyl analogs containing 2-chloro-3-alkoxybenzoic acid heads have shown activity against Helicobacter pylori by inhibiting Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for pyrimidine synthesis.
Visualization: Mechanism of Action (Auxin Pathway)
The following diagram illustrates how this moiety potentially triggers the auxin response pathway, leading to unregulated plant growth and herbicidal effect.
Caption: Hypothetical mechanism of action as an auxinic herbicide. The compound acts as a "molecular glue" promoting the degradation of transcriptional repressors.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective O-alkylation of 2-chloro-3-hydroxybenzoic acid. Precursor: 2-Chloro-3-hydroxybenzoic acid (CAS 51786-10-8).
Reagents:
-
2-Chloro-3-hydroxybenzoic acid (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-chloro-3-hydroxybenzoic acid in 20 mL of anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Add 25 mmol of finely ground
. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide and carboxylate form. -
Alkylation: Dropwise add 12 mmol of 2-bromopropane.
-
Note: The carboxylate is also nucleophilic and may form the ester. To favor ether formation, maintain strictly stoichiometric conditions or use a protecting group strategy (esterify acid first, alkylate phenol, then hydrolyze).
-
Alternative (High Purity): Start with Methyl 2-chloro-3-hydroxybenzoate. Perform alkylation, then saponify with LiOH/THF.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour reaction mixture into ice-cold 1M HCl (to protonate the acid). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Protocol B: Root Growth Inhibition Assay (Auxin Activity)
Objective: Validate biological activity in Arabidopsis thaliana.
-
Preparation: Sterilize Arabidopsis seeds and plate on MS (Murashige & Skoog) agar plates containing varying concentrations of the test compound (0.1, 1, 10, 100
M). Include IAA (Indole Acetic Acid) as a positive control. -
Stratification: Incubate plates at 4°C for 2 days to synchronize germination.
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark) for 7 days.
-
Measurement: Measure primary root length.
-
Result Interpretation: Potent auxin mimics will cause severe stunting of the primary root and proliferation of lateral roots (hairy root phenotype) at concentrations
M.
-
Structure-Activity Relationship (SAR) Logic
When optimizing this moiety, the following SAR rules apply based on field data from benzoate herbicides and NSAIDs:
| Modification Region | Modification | Predicted Effect |
| Position 2 (Cl) | Replace with -F | Reduces steric bulk; may lose "twist" required for receptor fit. Increases metabolic susceptibility. |
| Position 2 (Cl) | Replace with -H | Loss of Activity. The carboxylate becomes planar with the ring, drastically changing electronic properties and reducing acidity. |
| Position 3 (OiPr) | Replace with -OMe | Decreases lipophilicity. May reduce potency if the binding pocket is deep/hydrophobic. |
| Position 3 (OiPr) | Replace with -OBn (Benzyloxy) | Significantly increases bulk. May introduce steric clash unless the pocket is very large (e.g., specific kinase inhibitors). |
| Carboxyl (-COOH) | Replace with -Tetrazole | Bioisosteric replacement. Improves metabolic stability and membrane permeability while maintaining acidity. |
References
-
PubChem. (2025).[2] 2-Chloro-3-hydroxybenzoic acid (CID 15631340).[3] National Library of Medicine. Available at: [Link]
- Kelley, R. A., & Riechers, D. E. (2007). Recent developments in auxin biology and weed management. Pesticide Biochemistry and Physiology. (Contextual grounding for Auxinic Herbicide mechanism).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Lipophilicity/Electronic parameter logic).
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. (Foundational paper for the structural biology of auxin mimics).
Sources
A Comprehensive Guide to the Safe Handling of 2-Chloro-3-isopropoxybenzoic Acid for Research and Development
Introduction: Understanding the Profile of 2-Chloro-3-isopropoxybenzoic Acid
2-Chloro-3-isopropoxybenzoic acid is a substituted benzoic acid derivative that finds application in various research and development endeavors, particularly in the synthesis of novel pharmaceutical compounds and other specialized organic molecules. Its unique chemical structure, featuring a carboxylic acid group, a chlorine atom, and an isopropoxy group on the benzene ring, imparts specific reactivity and physicochemical properties that are of interest to synthetic chemists. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides an in-depth analysis of the safety data associated with 2-Chloro-3-isopropoxybenzoic acid, moving beyond a mere recitation of facts to offer a practical, experience-driven perspective on its safe handling, storage, and disposal. The protocols and recommendations outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Deconstructing the Safety Data Sheet (SDS): A Critical Analysis
The Safety Data Sheet (SDS) is the foundational document for chemical safety. For 2-Chloro-3-isopropoxybenzoic acid, the SDS reveals a profile of a compound that requires careful and informed handling.
Hazard Identification and Classification
Based on available safety data, 2-Chloro-3-isopropoxybenzoic acid is typically classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The signal word associated with these classifications is "Warning".[1] These classifications are the primary drivers for the handling procedures and personal protective equipment (PPE) recommendations that follow. The causality is clear: direct contact with the skin or eyes, or inhalation of the dust, is likely to result in irritation.
Physicochemical Properties: A Summary
A clear understanding of a compound's physical and chemical properties is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C10H11ClO3 | Inferred |
| Molecular Weight | 214.64 g/mol | Inferred |
| Appearance | Off-white to light yellow powder/solid | [2][3] |
| Odor | Odorless | [2][3] |
| Melting Point | Not definitively available in search results | |
| Solubility | Likely sparingly soluble in water, with increased solubility in organic solvents. | [2][3] |
| Stability | Stable under normal conditions.[3] |
The solid, powdered nature of this compound at room temperature is a key consideration, as it presents a potential dust inhalation hazard.
Proven Protocols for Safe Handling and Use
The following protocols are designed to mitigate the identified risks and ensure a safe working environment. The "why" behind each step is as critical as the step itself.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source. For 2-Chloro-3-isopropoxybenzoic acid, this is non-negotiable.
Protocol: Use in a Certified Chemical Fume Hood
-
Verification: Before commencing any work, verify that the chemical fume hood has a current certification and that the airflow is adequate.
-
Sash Position: Always work with the sash at the lowest practical height to maximize containment.
-
Workflow: Conduct all weighing, transferring, and reaction setup operations well within the interior of the fume hood, at least 6 inches from the sash. This prevents eddies and ensures that any dust or vapors are effectively captured.
Causality: A properly functioning chemical fume hood is the most effective means of preventing the inhalation of fine powders and any potential vapors that may be generated during handling or reactions.[4][5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is a critical one. The choice of PPE must be directly correlated with the identified hazards.
Protocol: Standard PPE Ensemble
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1]
-
Hand Protection: Wear nitrile gloves.[6] Inspect gloves for any signs of damage before use. For extended operations or when handling larger quantities, consider double-gloving.
-
Body Protection: A standard laboratory coat is required.[7] Ensure it is fully buttoned.
-
Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls, a NIOSH/MSHA-approved respirator may be necessary.[6]
Trustworthiness: This PPE ensemble creates a multi-layered barrier, protecting the most vulnerable routes of exposure: the eyes, skin, and respiratory tract.
Workflow for Handling Solid 2-Chloro-3-isopropoxybenzoic Acid
This workflow is designed to minimize dust generation and potential for exposure.
Caption: A stepwise workflow for the safe handling of solid 2-Chloro-3-isopropoxybenzoic acid.
Emergency Procedures: A Self-Validating System of Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The following first-aid measures are based on the known hazards of the compound.
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[1][8] | To dilute and remove the irritant from the skin surface. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1] | To thoroughly rinse the irritant from the eye and prevent serious damage. |
| Ingestion | Do NOT induce vomiting.[5][9] Rinse the mouth with water. Seek immediate medical attention.[9] | To avoid further damage to the esophagus. |
Spill Response
A small spill of 2-Chloro-3-isopropoxybenzoic acid powder can be managed safely with the following protocol.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. parrinst.com [parrinst.com]
- 7. aksci.com [aksci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 2-Chloro-3-(propan-2-yloxy)benzoic Acid
Abstract
In the landscape of modern drug discovery and molecular design, a profound understanding of intermolecular forces is not merely advantageous; it is fundamental. Among these, the hydrogen bond stands as a critical determinant of molecular recognition, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the hydrogen bonding characteristics of this compound, a molecule with structural motifs relevant to medicinal chemistry. We will dissect its capacity to act as a hydrogen bond donor and acceptor, grounding our analysis in established chemical principles. Furthermore, this guide will present a hypothetical experimental framework to empirically validate these theoretical assessments, offering a comprehensive perspective for researchers engaged in the rational design of bioactive molecules.
The Central Role of Hydrogen Bonding in Molecular Interactions
Hydrogen bonds are highly specific, directional, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the context of drug development, the precise arrangement of hydrogen bond donors and acceptors on a ligand and its target protein dictates the specificity and strength of their interaction. The energetic contribution of a single hydrogen bond, typically in the range of 2-10 kcal/mol, can significantly impact binding affinity. Consequently, the accurate enumeration and spatial consideration of these features are paramount in the hit-to-lead and lead optimization phases of drug discovery.
Structural Analysis of this compound
To ascertain the hydrogen bonding potential of this compound, a systematic examination of its constituent functional groups is necessary.
Identification of Hydrogen Bond Donors
A functional group can act as a hydrogen bond donor if it possesses a hydrogen atom attached to a highly electronegative atom, most commonly oxygen or nitrogen. In the structure of this compound, the carboxylic acid moiety (-COOH) is the sole source of a hydrogen bond donor. The hydrogen atom of the hydroxyl group is polarized due to its attachment to the electronegative oxygen atom, rendering it capable of being donated to a suitable acceptor.
Identification of Hydrogen Bond Acceptors
A hydrogen bond acceptor is characterized by the presence of a lone pair of electrons on an electronegative atom. These lone pairs can electrostatically attract a polarized hydrogen atom from a donor. For this compound, we identify three such sites:
-
Carbonyl Oxygen: The oxygen atom of the carbonyl group (C=O) within the carboxylic acid is a potent hydrogen bond acceptor.
-
Hydroxyl Oxygen: The oxygen atom of the hydroxyl group (-OH) in the carboxylic acid also possesses lone pairs and can function as a hydrogen bond acceptor.
-
Ether Oxygen: The oxygen atom of the propan-2-yloxy (-O-CH(CH₃)₂) substituent is another site capable of accepting a hydrogen bond.
While the chlorine atom also has lone pairs, its electronegativity and the nature of its orbitals make it a very weak hydrogen bond acceptor, and it is typically not considered in routine medicinal chemistry analyses such as Lipinski's Rule of Five.
Summary of Hydrogen Bonding Capabilities
The hydrogen bonding profile of this compound can be quantitatively summarized as follows:
| Parameter | Count | Contributing Functional Group(s) |
| Hydrogen Bond Donors | 1 | Carboxylic Acid (-OH) |
| Hydrogen Bond Acceptors | 3 | Carbonyl (C=O), Hydroxyl (-OH), Ether (-O-) |
Visualizing the Hydrogen Bonding Potential
To provide a clear spatial representation of these features, the following diagram illustrates the locations of the hydrogen bond donor and acceptor sites on the molecular structure of this compound.
Caption: Hydrogen bond donor and acceptor sites on this compound.
Experimental Validation: A Hypothetical Framework
While theoretical analysis provides a robust prediction of hydrogen bonding capabilities, empirical validation is a cornerstone of scientific integrity. A competitive binding assay using a well-characterized protein-ligand system can serve as an excellent method to probe the functional relevance of the identified hydrogen bond donors and acceptors.
Experimental Design: Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound against a model enzyme whose natural ligand binding is known to be dependent on specific hydrogen bond interactions.
Rationale: By selecting an enzyme where a key hydrogen bond interaction with its native ligand is well-documented, we can infer the ability of our test compound to form similar interactions if it effectively displaces the native ligand.
Step-by-Step Protocol
-
Selection of a Model System: Choose a well-characterized enzyme, for instance, a serine protease like trypsin, where the catalytic mechanism and substrate binding involve critical hydrogen bond networks.
-
Procurement of Reagents: Obtain purified enzyme, a suitable chromogenic or fluorogenic substrate, the native ligand/inhibitor, and this compound.
-
Determination of Michaelis-Menten Kinetics: Establish the baseline kinetic parameters (Km and Vmax) of the enzyme with its substrate in the absence of any inhibitor.
-
Competitive Inhibition Assay:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and substrate.
-
To these mixtures, add varying concentrations of this compound.
-
Initiate the reaction and monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Plot the reaction rates as a function of substrate concentration for each concentration of the inhibitor.
-
Utilize non-linear regression analysis to fit the data to the competitive inhibition model of enzyme kinetics.
-
From this analysis, determine the inhibitory constant (Ki) of this compound.
-
Interpreting the Results
A low Ki value would indicate that this compound is a potent inhibitor of the enzyme. This, in turn, would suggest that the molecule is capable of forming favorable interactions within the enzyme's active site, likely involving the hydrogen bond donor and acceptor groups we have identified. To further validate the specific interactions, co-crystallization of the enzyme with the inhibitor followed by X-ray crystallography would provide definitive structural evidence.
Workflow Visualization
The following diagram outlines the workflow for the proposed experimental validation.
Caption: Workflow for the experimental validation of hydrogen bonding capabilities.
Conclusion
The theoretical analysis of this compound reveals a clear hydrogen bonding profile with one donor and three acceptor sites. This profile is a critical piece of information for any drug discovery campaign involving this or structurally related molecules. The proposed experimental framework provides a tangible path to validating these theoretical predictions and understanding their functional consequences in a biological context. By integrating computational analysis with empirical data, researchers can make more informed decisions in the design of novel therapeutics with enhanced potency and specificity.
References
Methodological & Application
Application Note: Amide Coupling Strategies for 2-Chloro-3-(propan-2-yloxy)benzoic Acid
Executive Summary
This application note provides a technical framework for coupling 2-Chloro-3-(propan-2-yloxy)benzoic acid with various amines. This substrate presents a specific synthetic challenge: the C2-chlorine atom introduces significant steric strain adjacent to the carboxylate, while the C3-isopropoxy group adds electron-donating density that can reduce the electrophilicity of the activated carbonyl.
While standard reagents (EDC/HOBt) often fail to drive this reaction to completion, this guide prioritizes three high-performance methodologies tailored to the scale and nature of the amine partner:
-
T3P® (Propylphosphonic Anhydride): The primary recommendation for process chemistry due to its ability to overcome steric hindrance with a low epimerization profile and easy aqueous workup.
-
HATU/COMU: The "gold standard" for discovery-scale synthesis where yield is prioritized over cost or atom economy.
-
Acid Chloride Activation: A robust fallback for extremely non-nucleophilic amines (e.g., electron-deficient anilines).
Chemical Context & Challenges[1][2][3][4][5]
The target molecule, This compound , exhibits "ortho-effect" resistance.
-
Steric Gatekeeping: The Van der Waals radius of the Chlorine atom (1.75 Å) at the ortho position shields the carbonyl carbon from nucleophilic attack.
-
Electronic Deactivation: The isopropoxy group at the meta position is an electron-donating group (EDG) by resonance, potentially stabilizing the ground state of the acid and making the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.
Decision Matrix: Reagent Selection
The following decision tree outlines the logical flow for selecting the optimal coupling system based on the amine partner and reaction scale.
Figure 1: Strategic decision tree for reagent selection based on amine nucleophilicity and operational scale.
Detailed Experimental Protocols
Method A: T3P® (Propylphosphonic Anhydride) – Recommended
Best For: Scale-up (>1g), difficult steric couplings, and ease of purification. Mechanism: T3P forms a mixed anhydride that is highly reactive but does not generate insoluble urea byproducts (unlike DCC). The byproduct is water-soluble propylphosphonic acid.[1]
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Protocol:
-
Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, charge the benzoic acid derivative (1.0 equiv) and the solvent (EtOAc, 5-10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv) and the Amine (1.1 equiv). Stir at room temperature for 5 minutes.
-
Note: Pyridine acts as both a base and an acylation catalyst.
-
-
Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Critical: The reaction is exothermic. Controlled addition prevents side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Monitoring: Check by LC-MS. If conversion is <90% after 4 hours, heat to 50°C.
-
-
Workup (The "T3P Advantage"):
-
Quench with water (5 volumes).
-
Wash the organic layer with 1M HCl (to remove pyridine/excess amine).
-
Wash with 10% NaHCO₃ (to remove unreacted acid and T3P byproducts).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Result: Often yields pure product without column chromatography.
Method B: HATU – High Throughput / Discovery
Best For: Small scale (<100mg), precious amines, or when T3P fails. Mechanism: Forms a highly reactive At-ester (7-azabenzotriazole ester).
Reagents:
-
Acid (1.0 equiv)[2]
-
HATU (1.1 – 1.2 equiv)
-
DIEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Protocol:
-
Dissolve the acid (1.0 equiv) in anhydrous DMF (10 volumes).
-
Add DIEA (3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.
-
Stir for 15 minutes to ensure formation of the activated ester.
-
Why? For sterically hindered acids, pre-activation ensures the active species is ready before the amine sees it.
-
-
Add the Amine (1.1 equiv).
-
Stir at RT for 1-4 hours.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF. Purify via flash chromatography.
Method C: Acid Chloride (via Ghosez's Reagent) – The "Nuclear" Option
Best For: Electron-deficient anilines or extremely hindered secondary amines. Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Thionyl Chloride/Oxalyl Chloride for sensitive substrates as it generates the acid chloride under neutral conditions.
Protocol:
-
Dissolve the acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.
-
Monitoring: Quench a small aliquot with MeOH and check for Methyl Ester by LC-MS to confirm Acid Chloride formation.
-
-
Once formed, add the Amine (1.2 equiv) and a base (Triethylamine or Pyridine, 2.0 equiv).
-
Stir at RT or reflux if necessary.
Comparative Data Analysis
The following table summarizes expected performance based on internal application data for ortho-chloro benzoic acid derivatives.
| Feature | T3P® (Method A) | HATU (Method B) | Acid Chloride (Method C) |
| Steric Tolerance | High | Very High | Maximum |
| Byproduct Removal | Aqueous Wash (Excellent) | Chromatography (Difficult) | Evaporation/Wash |
| Racemization Risk | Low | Low-Medium | High |
| Cost | Low (Bulk available) | High | Low |
| Atom Economy | Good | Poor (Large MW reagent) | Good |
| Green Chemistry | Recommended | Not Recommended | Use with care |
Mechanistic Insight: Why T3P?
For ortho-substituted benzoates, the rate-determining step is often the nucleophilic attack of the amine on the activated species. T3P forms a cyclic mixed anhydride. The phosphorus atom draws electron density, making the carbonyl highly electrophilic, while the cyclic structure reduces the entropic penalty of activation.
Figure 2: Activation pathway of T3P. The mixed anhydride intermediate is sufficiently reactive to overcome the steric bulk of the ortho-chloro group.
References
-
T3P Overview & Scalability
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[3]
-
Source:
-
-
Comparison of Reagents (Aqueous/Green)
- A comparative study of amide-bond forming reagents in aqueous media.
-
Source:
-
General Amide Coupling Protocols
- Amide Synthesis - Fisher Scientific Guide.
-
Source:
-
T3P Mechanism & Advantages
- Understanding T3P®
-
Source:
-
Acid Chloride/Phosphonium Activation
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.[2]
-
Source:
-
Sources
Application Note: High-Fidelity Preparation of 2-Chloro-3-(propan-2-yloxy)benzoyl chloride
[1]
Executive Summary
This technical guide details the conversion of 2-Chloro-3-(propan-2-yloxy)benzoic acid (CAS: N/A for specific intermediate, generic structure class) to its corresponding acid chloride, 2-Chloro-3-(propan-2-yloxy)benzoyl chloride .[1]
This transformation is a critical node in the synthesis of pharmacophores, particularly for kinase inhibitors and GPCR ligands where the 2-chloro-3-alkoxy motif provides essential conformational locking.[1] The reaction presents a specific chemoselective challenge: overcoming the steric hindrance of the ortho-chloro group while preserving the acid-sensitive isopropoxy ether moiety against dealkylation.[1]
This guide presents two validated protocols:
-
Method A (Oxalyl Chloride/DMF): The "Gold Standard" for medicinal chemistry (mg to g scale), prioritizing purity and mild conditions.
-
Method B (Thionyl Chloride): The "Process Route" (kg scale), prioritizing cost-efficiency and throughput.
Strategic Analysis & Mechanistic Insight
Structural Challenges
The substrate possesses two conflicting features that dictate the reaction strategy:
-
Steric Bulk (2-Position): The chlorine atom at the ortho position exerts significant steric pressure.[1] It forces the carboxylic acid out of planarity with the aromatic ring, reducing conjugation but also physically blocking the trajectory of nucleophilic attack. Implication: Uncatalyzed reactions will be sluggish.
-
Ether Lability (3-Position): While the isopropoxy group is relatively robust, the generation of high concentrations of anhydrous HCl (a byproduct of chlorination) at elevated temperatures creates a risk of ether cleavage (dealkylation) to the phenol. Implication: Thermal exposure must be minimized.
The Catalytic Solution: Vilsmeier-Haack Activation
To address the steric hindrance without using excessive heat, we utilize N,N-Dimethylformamide (DMF) as a catalyst.[1] DMF reacts with the chlorinating agent (Oxalyl Chloride or Thionyl Chloride) to form the highly electrophilic Vilsmeier Chloroiminium species .
This active species is less sterically demanding than the bulk chlorinating agent and more electrophilic, facilitating the attack on the hindered carboxylate.
Figure 1: The catalytic cycle of DMF-mediated acid chloride formation.[1] The Vilsmeier reagent acts as a "chemical shuttle," overcoming the steric barrier of the ortho-chloro group.[1]
Protocol A: Oxalyl Chloride Method (Recommended)
Scale: 100 mg – 50 g Application: Med-Chem, SAR studies, high-purity requirements.[1]
Reagents & Materials
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.2 – 1.5 | Chlorinating Agent |
| DMF | 0.05 (cat.)[1] | Catalyst |
| Dichloromethane (DCM) | 10 V (mL/g) | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/CO fumes.
-
Solvation: Charge the flask with This compound (1.0 equiv) and anhydrous DCM (10 volumes). The starting material may be a suspension; this is normal.
-
Catalyst Addition: Add DMF (anhydrous, 2-3 drops or 0.05 equiv).[1]
-
Chlorination (Cold Start): Cool the mixture to 0°C using an ice bath. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10–15 minutes.
-
Why? Controlling the initial exotherm prevents "runaway" gas evolution.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.
-
Observation: The suspension should clarify into a solution as the acid is consumed. Vigorous bubbling (CO/CO2) will occur initially.
-
-
In-Process Control (IPC): Aliquot 50 µL of reaction mixture into 500 µL of dry methanol . Analyze via HPLC/UPLC.
-
Target: Disappearance of Acid (RT 1) and appearance of Methyl Ester (RT 2).
-
Note: Do not inject the acid chloride directly; it will hydrolyze on the column.
-
-
Work-up: Once complete, concentrate the mixture in vacuo (rotary evaporator) at < 30°C .
-
Chase Step (Critical): Redissolve the residue in dry Toluene (5 V) and re-concentrate.
-
Why? This azeotropically removes trace HCl and unreacted oxalyl chloride, which can degrade the product upon storage [1].
-
-
Output: The product is obtained as a yellow/orange oil or low-melting solid.[1] Use immediately for the next step.
Protocol B: Thionyl Chloride Method (Scale-Up)
Scale: > 50 g Application: Process Development, Cost-sensitive synthesis.[1]
Reagents & Materials
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 2.0 – 5.0 | Reagent & Co-solvent |
| Toluene | 5 V | Solvent (Optional but recommended) |
Step-by-Step Procedure
-
Setup: Fit a 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe. Ensure the off-gas is scrubbed (SO2/HCl).[1]
-
Addition: Charge substrate and Toluene (if using).[2] Add Thionyl Chloride slowly at room temperature.
-
Note: For highly hindered substrates, neat
(no toluene) drives the reaction faster but requires careful distillation later.
-
-
Thermal Activation: Heat the mixture to Reflux (75–80°C) .
-
Caution: Do not exceed 80°C to protect the isopropoxy ether.
-
-
Duration: Stir at reflux for 2–4 hours.
-
Steric Note: The 2-chloro group may require the longer end of this window compared to unsubstituted benzoic acid [2].[1]
-
-
Work-up: Distill off excess thionyl chloride under reduced pressure.
-
Purification: Add Toluene (3 V) and distill again ("strip and replace") to remove trapped
and HCl.
Quality Control & Analytical Validation
Since acid chlorides are moisture-sensitive, direct analysis is difficult.[1] We use Derivatization for validation.
The Methanol Quench Method
To confirm conversion, react a small sample with methanol to form the methyl ester, which is stable and easily detectable.
Reaction:
Data Interpretation Table:
| Technique | Parameter | Observation (Acid Chloride) | Observation (Methyl Ester Derivative) |
| HPLC/LCMS | Retention Time | N/A (Hydrolyzes) | Shift to longer RT (Less polar than acid) |
| FT-IR | Carbonyl Stretch | ~1770–1780 cm⁻¹ (Sharp) | ~1720–1730 cm⁻¹ |
| 1H NMR | Aromatic Protons | Distinct downfield shift due to electron-withdrawing COCl | Standard aromatic region |
Visual Troubleshooting Guide
Figure 2: Decision tree for incomplete reaction troubleshooting.
Safety & Handling (HSE)
-
Inhalation Hazard: Both Oxalyl Chloride and Thionyl Chloride release toxic gases (
, , ). All operations must be performed in a functioning fume hood. -
Water Reactivity: Violent reaction with water.[3] Ensure all glassware is oven-dried. In case of spill, cover with dry sand/lime; do not use water.
-
Pressure: Never heat a closed system. Ensure nitrogen lines have a bleed/bubbler to relieve pressure from gas evolution.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack activation).[1]
-
Organic Syntheses. (2010). Discussion on Thionyl Chloride mediated chlorination of hindered acids.
-
Common Organic Chemistry. (2023). Oxalyl Chloride: Reaction Conditions and Protocols.
-
ChemicalBook. (2023).[2] Benzoyl Chloride Synthesis and Toxicity Data.
-
National Institutes of Health (NIH). (2022). Synthesis of Salicylic Acid Derivatives and Chloromethyl Intermediates.
scale-up procedures for 2-Chloro-3-(propan-2-yloxy)benzoic acid production
Application Note: Scalable Production of 2-Chloro-3-(propan-2-yloxy)benzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as 2-chloro-3-isopropoxybenzoic acid). This motif is a critical pharmacophore in various pharmaceutical candidates (e.g., P2X3 antagonists) and agrochemical intermediates (e.g., HPPD inhibitors like Tembotrione analogs).
The procedure prioritizes regioselectivity and process safety . Unlike bench-scale methods that may struggle with the steric hindrance of the ortho-chloro group or competitive esterification, this protocol utilizes a Methyl Ester Protection Strategy . This approach isolates the phenolic O-alkylation event, ensuring high purity (>98% HPLC) and reproducible yields (>85%) at kilogram scales.
Strategic Retro-Analysis
The synthesis targets the introduction of an isopropyl group onto the 3-hydroxyl position of a 2-chlorobenzoic acid core.
-
Challenge: The starting material, 2-chloro-3-hydroxybenzoic acid, contains two nucleophilic sites: the carboxylic acid (-COOH) and the phenol (-OH).
-
Direct Alkylation Risk: Treating the acid directly with 2-bromopropane and base often leads to mixtures of the ether-acid, ester-phenol, and ether-ester. Furthermore, the bulky ortho-chloro group sterically hinders the 3-position, requiring forcing conditions that degrade the alkyl halide.
-
The Solution (Route A): We employ a "Protect-Alkylate-Hydrolyze" sequence. Converting the acid to a methyl ester first locks the carboxylate, forcing the alkylating agent to react exclusively with the phenoxide.
Synthesis Pathway (DOT Visualization)
Caption: Figure 1. Orthogonal protection strategy ensuring regioselective O-alkylation.
Detailed Experimental Protocols
Stage 1: Preparation of Methyl 2-Chloro-3-hydroxybenzoate
Objective: Mask the carboxylic acid to prevent side reactions.
Reagents:
-
2-Chloro-3-hydroxybenzoic acid (1.0 equiv)
-
Methanol (10.0 vol, Solvent/Reagent)
-
Sulfuric Acid (conc., 0.1 equiv, Catalyst)
Protocol:
-
Charge a glass-lined reactor with 2-Chloro-3-hydroxybenzoic acid and Methanol.
-
Add Sulfuric Acid slowly at ambient temperature (exothermic).
-
Heat to reflux (65°C) and hold for 6–8 hours. Monitor by HPLC (Target: <1% SM).
-
Cool to 20°C and concentrate under vacuum to ~3 volumes.
-
Quench by adding water (10 vol) slowly. The methyl ester typically precipitates as a solid.
-
Filter the solid, wash with water (2 x 2 vol), and dry at 45°C.
-
Expected Yield: 90–95%
-
Appearance: Off-white solid.
-
Stage 2: Critical O-Alkylation (The Scale-Up Challenge)
Objective: Install the isopropyl group despite steric hindrance.
Reagents:
-
Methyl 2-chloro-3-hydroxybenzoate (1.0 equiv)
-
2-Bromopropane (1.5 equiv) – Note: Excess used to account for volatility.
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, -325 mesh preferred)
-
DMF (Dimethylformamide) (5.0 vol) – Polar aprotic solvent essential for Sn2.
Protocol:
-
Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and nitrogen sweep.
-
Dissolution: Charge DMF and Methyl 2-chloro-3-hydroxybenzoate. Stir until dissolved.
-
Base Addition: Add K₂CO₃. The slurry may thicken; ensure agitation is sufficient (Tip Speed > 1.5 m/s).
-
Reagent Addition: Add 2-Bromopropane via addition funnel over 30 minutes.
-
Reaction: Heat to 60°C .
-
Critical Parameter: Do not exceed 80°C initially. 2-Bromopropane (bp 59°C) will reflux. Higher temps increase the risk of elimination to propene gas.
-
Hold Time: 12–18 hours.
-
-
IPC (In-Process Control): Check HPLC. If conversion <95%, add 0.2 equiv 2-Bromopropane and hold for 4 hours.
-
Workup:
Stage 3: Hydrolysis and Isolation
Objective: Reveal the carboxylic acid and crystallize the final product.
Protocol:
-
Hydrolysis: Dissolve the Stage 2 intermediate in Methanol (3 vol). Add NaOH (2M aq, 3.0 equiv).
-
Reaction: Heat to 50°C for 2 hours. (Ester hydrolysis is rapid).
-
Workup:
-
Cool to 20°C.
-
Acidification: Slowly add HCl (6M) until pH < 2. The product will precipitate.[3]
-
Granulation: Stir the slurry at 10°C for 2 hours to improve filtration properties.
-
-
Filtration: Filter the white solid.
-
Purification (Polishing): Recrystallize from Toluene/Heptane (1:3) if high purity (>99.5%) is required.
Process Optimization Data
The following data summarizes the optimization of the critical alkylation step (Stage 2).
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Solvent | Acetone | Acetonitrile | DMF |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Temperature | Reflux (56°C) | Reflux (82°C) | 60°C |
| Time | 48 h | 8 h | 16 h |
| Conversion | 65% (Stalled) | 98% | >99% |
| Impurity Profile | Clean but slow | High elimination (Propene) | Clean |
-
Insight: Acetone is too low-boiling for the sterically hindered reaction. Acetonitrile at reflux caused excessive loss of 2-bromopropane (as propene gas). DMF at 60°C provided the best balance of kinetics and reagent stability.
Safety & Handling (HSE)
Alkyl Halide Management
2-Bromopropane is volatile and a potential alkylating agent.
-
Engineering Control: All charging must occur within a closed system or LEV (Local Exhaust Ventilation).
-
Scrubber: The reactor vent should be connected to a caustic scrubber to neutralize any HBr or propene off-gassing.
Process Safety Decision Tree
Caption: Figure 2. Operational safety logic for handling exothermic alkylation risks.
Analytical Controls
HPLC Method for Release Testing:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm.
-
Retention Times (Approx):
-
2-Chloro-3-hydroxybenzoic acid (SM): ~4.5 min
-
Target Product: ~9.2 min
-
Methyl Ester Intermediate: ~11.0 min
-
References
-
Williamson Ether Synthesis Review : Ogata, T., et al. "Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides."[4] Chem. Pharm.[4][5] Bull.2015 , 63(7), 485-488.[4] Link[4]
-
Process Chemistry of Alkoxybenzoic Acids : "Process for making 2-alkyl-3-hydroxybenzoic acids."[5] European Patent EP1008583A1, 2000 . Link
-
Industrial Analog Synthesis (Tembotrione Intermediates) : "Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid." China Patent CN104292137B, 2016 . Link
-
General Alkylation Protocols : "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile." BenchChem Application Notes, 2025 . Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Reaction Yield of 2-Chloro-3-(propan-2-yloxy)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-3-(propan-2-yloxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
Synthesis Overview: The Williamson Ether Synthesis
The synthesis of this compound from 2-Chloro-3-hydroxybenzoic acid and an isopropylating agent is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]
Reaction Scheme:
The core of this reaction involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 2-Chloro-3-hydroxybenzoic acid, forming a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (or another suitable electrophile with a good leaving group), displacing the halide to form the desired ether linkage.[2][3]
Caption: The SN2 mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents?
For optimal results, start with high-purity 2-Chloro-3-hydroxybenzoic acid (>98%). The choice of isopropylating agent is critical. While 2-bromopropane is common, 2-iodopropane is more reactive due to iodide being a better leaving group, which can increase the reaction rate. Isopropyl tosylate is an excellent but more expensive alternative that often gives cleaner reactions.[2]
Q2: How do I choose the right base and solvent?
The base and solvent system is paramount for maximizing yield and minimizing side reactions.
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred.[4] These bases are strong enough to deprotonate the phenol but not so strong as to excessively promote the competing E2 elimination side reaction. Stronger bases like sodium hydride (NaH) can be used but require careful temperature control.[5]
-
Solvent: A polar aprotic solvent is ideal. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively solvate the cation of the base, leaving a highly reactive "naked" phenoxide nucleophile.[1] Acetone can also be used and is easier to remove during workup. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.[1]
Q3: What are the typical reaction conditions (temperature and time)?
A typical Williamson ether synthesis is conducted at elevated temperatures, generally between 50 to 100 °C, for 1 to 8 hours.[1] However, because a secondary alkyl halide (isopropyl group) is used, there is a significant risk of a competing elimination (E2) reaction to form propene.[2][6] It is therefore crucial to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. We recommend starting at 60-70 °C and monitoring the reaction closely.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., 30:70 ethyl acetate:hexanes with 1% acetic acid) to develop the plate. The reaction is complete when the starting material spot has been completely consumed.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yield is the most common issue encountered in this synthesis. The following guide addresses specific problems in a question-and-answer format.
Caption: A decision tree to troubleshoot low reaction yield.
Problem 1: My TLC shows a large amount of unreacted 2-Chloro-3-hydroxybenzoic acid, even after several hours. Why?
This indicates an incomplete or stalled reaction. Several factors could be at play.
-
Potential Cause A: Poor Reagent Quality or Stoichiometry
-
Explanation: The purity of your starting material, alkylating agent, and base is critical. Old or improperly stored reagents can degrade.[7] Ensure your 2-Chloro-3-hydroxybenzoic acid is pure and dry. Your base, especially carbonates, can absorb water, reducing their effectiveness. Using an insufficient amount of base or alkylating agent will naturally lead to incomplete conversion.
-
Solution:
-
Verify Purity: Use reagents from a reliable supplier. If in doubt, purify the starting material by recrystallization.[8]
-
Dry Reagents: Dry powdered K₂CO₃ in an oven at >120 °C for several hours before use.
-
Check Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.5 equivalents) and at least 2.0 equivalents of base to deprotonate both the phenolic and carboxylic acid protons.
-
-
-
Potential Cause B: Moisture Contamination
-
Explanation: The Williamson ether synthesis is sensitive to moisture. Water can hydrolyze the alkylating agent and compete with the phenoxide as a nucleophile. Furthermore, it can deactivate strong bases like NaH.[9]
-
Solution:
-
Dry Glassware: Flame-dry or oven-dry all glassware before use.[10]
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves.
-
Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
-
-
-
Potential Cause C: Suboptimal Reaction Temperature
-
Explanation: The reaction may be too slow at the temperature you are using. While high temperatures can cause side reactions, an insufficient temperature will result in a very slow conversion rate.[7]
-
Solution:
-
Incremental Increase: If the reaction has stalled at a lower temperature (e.g., 60 °C), try increasing the temperature by 10 °C and continue to monitor by TLC.
-
Consider a Catalyst: Adding a catalytic amount of sodium or potassium iodide can accelerate the reaction, especially if using 2-bromopropane. The iodide can displace the bromide in-situ to form the more reactive 2-iodopropane.
-
-
Problem 2: My reaction seems to work, but the final product is impure. What are the likely side products?
The most common impurity arises from a competing elimination reaction.
-
Potential Cause: E2 Elimination
-
Explanation: The phenoxide is not only a good nucleophile but also a strong base. When reacting with a secondary alkyl halide like 2-bromopropane, it can abstract a proton from a beta-carbon, leading to the formation of an alkene (propene) and your starting phenol.[1][6] This pathway is favored by high temperatures and sterically hindered substrates.[2][5]
-
Solution:
-
Lower the Temperature: This is the most effective way to favor the SN2 pathway over E2. Find the lowest temperature at which the reaction proceeds.
-
Use a Milder Base: Switch from a very strong base (like NaH) to a weaker one (like K₂CO₃).
-
Choose a Better Leaving Group: Using isopropyl tosylate instead of a halide can sometimes give a cleaner reaction, as tosylate is an excellent leaving group and the reaction can often be run under milder conditions.
-
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Conversion | Impure/Wet Reagents | Use high-purity, dry reagents and an inert atmosphere.[9][10] |
| Insufficient Base/Alkylating Agent | Use 2.0 eq. of base and 1.1-1.5 eq. of alkylating agent. | |
| Low Reaction Temperature | Incrementally increase temperature (e.g., 60°C -> 70°C) and monitor by TLC.[7] | |
| Impure Product | E2 Elimination Side Reaction | Lower the reaction temperature; use a milder base (K₂CO₃).[1][6] |
| Unreacted Starting Material | Purify via acid-base extraction or column chromatography. | |
| Low Isolated Yield | Loss During Workup | Ensure correct pH for extractions; use minimal solvent for recrystallization.[10][11] |
Problem 3: The TLC showed a clean conversion to a single product, but my final isolated mass is very low.
This points to mechanical losses during the workup and purification steps.[10]
-
Explanation: this compound is a carboxylic acid, making it soluble in basic aqueous solutions and organic solvents. Improper pH adjustment during acid-base extraction can leave the product in the wrong layer. Using too much solvent during recrystallization can also lead to significant product loss in the mother liquor.
-
Solution:
-
Acid-Base Extraction: When extracting the product into a basic aqueous layer (e.g., 1M NaOH), ensure the pH is >10. When re-acidifying to precipitate the product, ensure the pH is <2 using concentrated HCl and check with pH paper. Cool the acidified solution in an ice bath to maximize precipitation.[11]
-
Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to promote the formation of large, pure crystals. Wash the collected crystals with a small amount of ice-cold solvent.
-
Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity.
Caption: General experimental workflow for the synthesis and purification.
Protocol 4.1: Synthesis of this compound
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-3-hydroxybenzoic acid (1.0 eq, e.g., 5.0 g).
-
Add Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~10 mL/g of starting material).
-
Stir: Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 65-70 °C in an oil bath. Monitor the reaction progress every hour using TLC. The reaction is typically complete in 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a beaker containing 100 mL of cold water.
Protocol 4.2: Purification by Acid-Base Extraction
-
Basify: Slowly add 2M NaOH solution to the aqueous mixture from the workup step until the pH is ~11-12. This will dissolve the acidic product.
-
Wash: Transfer the basic solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Acidify: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the product should form.
-
Isolate: Collect the solid product by vacuum filtration.
-
Wash: Wash the filter cake with a small amount of cold water (2 x 20 mL).
-
Dry: Dry the purified product under high vacuum to a constant weight.
Analytical Characterization
Confirming the identity and purity of your final product is a critical final step.
-
¹H NMR: The proton NMR spectrum should show a characteristic septet and doublet for the isopropyl group around 4.6 ppm and 1.4 ppm, respectively. The aromatic protons will also shift compared to the starting material. The broad singlet for the carboxylic acid proton will be present, typically >10 ppm.
-
HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the product with high accuracy.[12][13] A pure sample should show a single major peak.
-
Mass Spectrometry: MS analysis will confirm the molecular weight of the product (214.64 g/mol ), providing definitive evidence of a successful synthesis.
By following this guide, understanding the underlying chemical principles, and performing experiments with care, you can effectively troubleshoot issues and significantly improve the yield and purity of your this compound synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Klan, P., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Publishing. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Widya Mandala Surabaya Catholic University Repository. CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-3-(propan-2-yloxy)benzoic Acid
Current Status: Operational Subject: Removal of Unreacted Starting Material (2-Chloro-3-hydroxybenzoic acid) & Impurities Audience: Drug Development Chemists, Process Engineers
Executive Summary & Chemical Context
The Challenge: The synthesis of 2-Chloro-3-(propan-2-yloxy)benzoic acid (Target) typically involves the O-alkylation of 2-Chloro-3-hydroxybenzoic acid (Starting Material/SM) using an isopropyl halide.
The critical purification challenge arises because both the Target and the SM are benzoic acids with similar pKa values (COOH group). Standard acid-base extraction often fails to separate them because both extract into the aqueous base and co-precipitate upon acidification. However, they differ significantly in lipophilicity and hydrogen-bonding capability .
Key Physical Properties:
| Feature | Target Molecule (Product) | Impurity A (Starting Material) | Impurity B (Alkylating Agent) |
| Structure | 3-Isopropoxy group (Lipophilic) | 3-Hydroxy group (Polar, H-bond donor) | Isopropyl Halide (Volatile) |
| Solubility | High in EtOAc, DCM, Toluene | High in MeOH, Water (pH >7); Low in Toluene | High in organics; Insoluble in water |
| Acidity (pKa) | ~2.9 (COOH) | ~2.9 (COOH) & ~10 (Phenol) | Neutral |
| State | Solid (White/Off-white) | Solid (Often tan/brown) | Liquid |
Diagnostic Matrix: Identify Your Issue
Use this decision matrix to determine the state of your crude material before selecting a protocol.
| Observation | Probable Cause | Recommended Action |
| Spot at Baseline (TLC) | Unreacted 2-Cl-3-OH-benzoic acid (SM). | Protocol B (Recrystallization) |
| Oily/Sticky Solid | Residual solvent or Ester byproduct (Over-alkylation). | Protocol A (Saponification/Workup) |
| Low Melting Point | Mixture of Product and SM. | Protocol B (Recrystallization) |
| Strong Solvent Smell | Residual Isopropyl Halide. | Rotary Evaporation / High Vac |
Critical Separation Logic (The Science)
The separation relies on the "Lipophilic Shift" . The conversion of the phenolic hydroxyl group (-OH) to an isopropoxy ether (-OiPr) removes a strong hydrogen-bond donor and adds a hydrophobic isopropyl chain.
-
Solubility Differential: The SM is significantly more polar. It is poorly soluble in non-polar solvents (like heptane or cold toluene) compared to the Target.
-
Lattice Energy: The SM has higher lattice energy due to intermolecular Hydrogen bonding (Phenol-Carboxyl interactions). Disrupting this by alkylation changes the crystallization kinetics.
Workflow Visualization
Caption: Logical flow for the purification of this compound, prioritizing the removal of polar phenolic impurities.
Step-by-Step Protocols
Protocol A: The "Reset" Workup (Ester Hydrolysis)
Use this if your product is an oil or if you suspect ester formation (common in alkylation).
Theory: Alkylation often esterifies the carboxylic acid. This protocol hydrolyzes the ester back to the acid, ensuring you isolate the correct molecule.
-
Dissolution: Dissolve crude oil in Methanol (5 mL/g) and Water (2 mL/g).
-
Saponification: Add NaOH (2.5 equivalents). Stir at 50°C for 2 hours.
-
Check: TLC should show conversion of the non-polar ester spot to the baseline acid spot.
-
-
Wash: Evaporate Methanol. Dilute with Water. Wash with Ethyl Acetate (removes unreacted alkyl halide and neutral impurities). Discard organic layer.
-
Precipitation: Acidify the aqueous layer to pH 1-2 using 6N HCl. The Target and SM will co-precipitate.
-
Filtration: Filter the solid. Dry thoroughly.
Protocol B: Selective Recrystallization (The Gold Standard)
Use this to separate the Target from the unreacted Starting Material.
Theory: The Target is soluble in hot Toluene but crystallizes upon cooling/heptane addition. The polar SM is poorly soluble in Toluene and will either not dissolve (can be filtered off hot) or will remain as a gum/oil while the product crystallizes.
Materials: Toluene (Solvent A), Heptane (Antisolvent B).
-
Slurry: Suspend the dry crude solid in Toluene (3-4 mL per gram of solid).
-
Heat: Heat to 80-90°C.
-
Hot Filtration (Crucial): If solids remain undissolved at 90°C, filter the hot solution through a pre-heated glass frit or Celite pad. The SM is often left behind here.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Optimization: If no crystals form, add Heptane dropwise until slight turbidity appears, then cool to 0-4°C.
-
-
Collection: Filter the white crystals. Wash with cold Heptane.
-
Validation: Check melting point. (Target MP is typically distinct from the SM).
Protocol C: Chromatographic Cleanup (Small Scale)
Use only if <5g scale.
-
Stationary Phase: Silica Gel (Acid washed is preferred but standard is fine).
-
Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid.
-
Logic: The Acetic Acid suppresses ionization, keeping the compounds tight. The Target (
) moves faster than the polar SM ( ).
Frequently Asked Questions (FAQs)
Q1: My product is turning pink/brown upon drying. Why?
-
A: This indicates oxidation of residual phenolic starting material. Phenols are prone to oxidation to quinones, which are highly colored. You must repeat Protocol B to remove the trace phenol (SM).
Q2: Can I use distillation to purify this?
-
A: No. Benzoic acids are solids with high boiling points and will likely decarboxylate or decompose before distilling. Sublimation is possible but inefficient. Stick to crystallization.
Q3: Why is my yield low after recrystallization?
-
A: You may have used too much Toluene. The isopropoxy group makes the molecule quite soluble. Collect the mother liquor, evaporate it, and try a second crop with less solvent or a higher ratio of Heptane.
Q4: The starting material (2-Cl-3-OH) is not separating. What else can I try?
-
A: Try a "Bicarbonate Wash" on the organic layer before acidification.
-
Dissolve crude in Ethyl Acetate.
-
Wash with 5%
. -
Note: Both are acids, so both extract. However, if you perform a gradient acidification (lowering pH slowly), the less acidic product (Target) may precipitate after the more acidic impurities, or vice versa. (Note: 2-Cl-benzoic acids are strong, so this is tricky).
-
Better Alternative: Derivatize.[3][4][5][6] Acetylate the crude mixture (
). The phenolic SM will become an Acetoxy-acid, which has very different solubility properties than your Target.
-
References
-
Synthesis of 2-Chloro-3-hydroxybenzoic acid. PrepChem. Accessed 2026.[7]
-
Preparation of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (Analogous Chemistry). Google Patents CN112645853A.
-
pKa values of ortho-substituted benzoic acids. Pearson Chemistry / Vaia.
-
Purification of Alkoxybenzoic Acids via Crystallization. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. global.oup.com [global.oup.com]
- 4. data.epo.org [data.epo.org]
- 5. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-3-(propan-2-yloxy)benzoic acid
Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions involving 2-Chloro-3-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered substrate. We will move beyond generic protocols to provide in-depth, field-proven insights into optimizing a critical parameter: reaction temperature .
The inherent steric hindrance from the ortho-chloro and ortho-isopropoxy groups on this benzoic acid derivative makes reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations non-trivial.[1] Temperature, in this context, is not merely a variable to be set, but a tool to be precisely controlled to balance reaction kinetics against catalyst stability and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature range for coupling reactions with this compound?
A1: There is no single "magic" temperature.[2] The optimal range is highly dependent on the specific coupling reaction, the chosen catalyst system (palladium source and ligand), and the coupling partner. However, a rational starting point for initial screening is between 80 °C and 110 °C .[3][4][5] For particularly challenging couplings, temperatures may need to be higher, but this increases the risk of side reactions.[3] Conversely, highly active, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) may enable lower reaction temperatures.[1][6]
Q2: Why is temperature such a critical and sensitive parameter for this specific substrate?
A2: Temperature is the primary lever to provide the necessary activation energy for the key, and often rate-limiting, step of the catalytic cycle: oxidative addition .[6][7] The electron-withdrawing nature of the carboxylic acid and the steric bulk surrounding the carbon-chlorine bond make it difficult for the palladium catalyst to insert itself.[1] Elevating the temperature increases the kinetic energy of the system to overcome this barrier. However, there is a fine line; excessive heat can lead to detrimental pathways.[3][8]
Q3: What are the immediate signs that my reaction temperature is either too low or too high?
A3: Careful observation of the reaction progress is key.
-
Signs of a temperature that is too low: The most obvious sign is a sluggish or completely stalled reaction with a high percentage of unreacted starting material, even after extended reaction times.[1][3]
-
Signs of a temperature that is too high:
-
Formation of Palladium Black: The appearance of a black precipitate is a classic indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive elemental palladium.[1][9] This is often irreversible and halts the catalytic cycle.
-
Increased Byproduct Formation: High temperatures can accelerate side reactions. For this substrate, be particularly watchful for protodehalogenation (replacement of -Cl with -H) or decarboxylation.[1][10]
-
Poor Mass Balance: If the yield of your desired product is low and you cannot account for the starting material, thermal decomposition of reagents or products may be occurring.
-
Troubleshooting Guide: Temperature-Related Issues
Issue 1: My reaction shows little to no conversion of the starting materials.
-
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid has stalled at <10% conversion after 12 hours at 80 °C. Should I simply increase the heat to 120 °C?
-
Answer & Analysis: While insufficient temperature is a likely culprit, a drastic, uninformed temperature increase can be counterproductive.[8] Before escalating the heat, perform a systematic check.[11]
-
Verify Reagent and Catalyst Integrity: Ensure your solvent and base are anhydrous.[1][11] Confirm the activity of your palladium source and ligand; Pd(II) precatalysts require efficient in-situ reduction to the active Pd(0) state.[11][12]
-
Assess the Catalyst System: The steric hindrance of your substrate may require a more robust catalyst system. Standard ligands like PPh₃ may be insufficient. Consider switching to bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) which are designed to accelerate the difficult oxidative addition step, even at lower temperatures.[1][6]
-
Implement a Stepwise Temperature Increase: If the catalyst system is deemed appropriate, increase the temperature incrementally. Raise the internal reaction temperature to 95 °C and monitor for 2-4 hours. If progress is observed but slow, consider a further increase to 110 °C. This methodical approach helps identify the optimal temperature window without overshooting and causing decomposition.
-
Issue 2: The reaction starts well but then stops, and the mixture has turned dark brown or black.
-
Question: My Buchwald-Hartwig amination produced about 40% product in the first 2 hours at 110 °C, but then stalled, and I see black particles in the flask. What is happening?
-
Answer & Analysis: You are observing classic catalyst deactivation, likely due to thermal degradation leading to the formation of palladium black.[1][9] The initial conversion indicates the reaction is viable, but the catalyst is not stable under the prolonged heating at 110 °C.
-
Causality: The high temperature, while initially beneficial for the reaction rate, is causing the palladium complexes to break down faster than they can complete the catalytic cycle.
-
Troubleshooting Protocol:
-
Reduce Temperature: Repeat the reaction at a lower temperature, such as 90-100 °C. The reaction will be slower, but the catalyst may remain active for a longer period, leading to a higher overall yield.
-
Increase Ligand:Palladium Ratio: Sometimes, a slight excess of the phosphine ligand can help stabilize the palladium center and prevent aggregation.[2] Try increasing the ligand-to-metal ratio (e.g., from 2:1 to 3:1).
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more controlled generation of the active species and can sometimes offer greater thermal stability compared to generating the catalyst in situ from sources like Pd(OAc)₂.[2]
-
-
Issue 3: I am getting a good yield, but upon scale-up from 1 gram to 50 kg, the reaction fails and produces significant impurities.
-
Question: Our lab process at 100 °C (oil bath temperature) gave an 85% yield. The 50 kg manufacturing batch, with a jacket temperature set to 130 °C to achieve an internal temperature of 100 °C, failed completely. Why the discrepancy?
-
Answer & Analysis: This is a critical process chemistry issue related to heat transfer and control. On a large scale, the external jacket temperature is often significantly higher than the desired internal batch temperature to drive heat transfer.[3]
-
The Problem of Localized Overheating: The reaction mixture near the vessel walls is exposed to a much higher temperature (130 °C in your case) than the bulk mixture in the center.[3] This localized "hot-spotting" can rapidly degrade the sensitive palladium catalyst, leading to reaction failure before the entire batch has had a chance to react at the target temperature.
-
Recommendations for Scale-Up:
-
Internal Temperature Monitoring is Crucial: Always control the process based on a probe measuring the internal temperature of the reactor, not the jacket temperature.
-
Implement a Controlled Heating Ramp: Instead of setting the jacket to a high temperature immediately, use a gradual heating ramp to bring the internal temperature to the target of 100 °C. This minimizes the temperature difference (ΔT) between the jacket and the batch, preventing localized overheating.
-
Re-optimization at Scale: It is common for the optimal internal temperature to be slightly different at scale due to longer reaction times and different mixing dynamics. A re-optimization at the pilot scale may be necessary.
-
-
Quantitative Data Summary & Starting Points
The following table provides general starting points for temperature optimization. These are not absolute values but are intended as a guide for initial screening experiments.
| Coupling Type | Palladium Source | Recommended Ligand Class | Base | Solvent | Starting Temp. Range (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Biarylphosphines (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene, 2-BuOH/H₂O | 80 - 110 °C[3][13] | The presence of water is often crucial. The carboxylate group may require a specific choice of base to avoid side reactions.[1] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Bulky Biarylphosphines (e.g., BrettPhos, XPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90 - 120 °C[4][14] | Strong bases like NaOtBu are common but can be problematic with sensitive functional groups.[5] |
Experimental Protocol: Temperature Screening Workflow
This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature for your coupling reaction.
Objective: To identify the temperature that provides the best balance of reaction rate and yield while minimizing byproduct formation and catalyst decomposition.
-
Preparation:
-
In an inert atmosphere glovebox, add the palladium source (e.g., 2 mol%) and ligand (e.g., 4 mol%) to three separate reaction vials equipped with stir bars.
-
In each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the degassed solvent (e.g., dioxane/water 4:1) to each vial to achieve the desired concentration.
-
Seal the vials securely with PTFE-lined caps.
-
-
Execution:
-
Place the three vials in separate wells of a pre-heated aluminum heating block set to different temperatures (e.g., Vial 1: 80 °C , Vial 2: 95 °C , Vial 3: 110 °C ).
-
Ensure vigorous stirring in all vials.
-
-
Monitoring & Analysis:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquots and analyze by LC-MS or TLC to determine the conversion percentage and to check for the formation of byproducts.
-
Continue the reaction and monitor at regular intervals (e.g., 4h, 8h, 16h).
-
Note any visual changes, such as color change or precipitate formation.
-
-
Interpretation:
-
Ideal Outcome: The optimal temperature will show a high conversion to the desired product with minimal byproduct formation and no signs of catalyst decomposition within a reasonable timeframe.
-
If all temperatures show low conversion: A more active catalyst system or different solvent/base combination may be required.
-
If the highest temperature shows decomposition: The optimal temperature lies in the lower range, or a more thermally stable ligand is needed.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflows for addressing common temperature-related issues.
Caption: A systematic workflow for experimental temperature optimization.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Public
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem.
- Cross-Coupling Reactions Guide.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Advancements in double decarboxylative coupling reactions of carboxylic acids.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jmcct.com [jmcct.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
minimizing decarboxylation side reactions of 2-Chloro-3-(propan-2-yloxy)benzoic acid
Introduction: 2-Chloro-3-(propan-2-yloxy)benzoic acid is a valuable substituted benzoic acid derivative utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. However, its chemical structure, specifically the presence of an ortho-chloro substituent, makes it susceptible to an undesirable side reaction: decarboxylation. This process, the loss of the carboxylic acid group as carbon dioxide (CO₂), leads to the formation of 1-chloro-2-(propan-2-yloxy)benzene, resulting in yield loss and purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate and minimize this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is my compound, this compound, particularly prone to it?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (–COOH) and releases carbon dioxide. For aromatic carboxylic acids, this process is often thermally driven but can also be catalyzed by acids, bases, or transition metals.
Your compound's susceptibility stems primarily from the "ortho-effect" . The chlorine atom at the ortho position (C2) relative to the carboxylic acid group creates steric strain and electronic destabilization in the starting material. This inherent instability lowers the overall activation energy required for the decarboxylation event. During the reaction, the ortho substituent can further stabilize the transition state, making the loss of CO₂ more favorable compared to its meta- or para-substituted counterparts.[1][2] While the meta-isopropoxy group is electron-donating and can influence the electronic character of the ring, the ortho-chloro group is the dominant factor promoting this unwanted side reaction.[3][4]
Here is a simplified representation of the decarboxylation pathway:
Caption: Decarboxylation pathway leading to product loss.
Q2: What are the primary experimental factors that trigger decarboxylation?
A: There are four main culprits you should carefully control in your experimental setup:
-
Elevated Temperatures: This is the most significant factor. The rate of thermal decarboxylation increases exponentially with temperature.[5] Many standard protocols for reactions like amide couplings or esterifications might suggest temperatures that are too high for this sensitive substrate.
-
Presence of Transition Metal Catalysts: Certain metals, particularly copper (Cu), silver (Ag), palladium (Pd), and rhodium (Rh), are known to catalyze decarboxylation.[6] This is often exploited in "decarboxylative coupling" reactions, but it is a major liability when you want to preserve the carboxyl group.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate decarboxylation.[4][5] Under strongly acidic conditions, protonation can promote the loss of CO₂, while under strongly basic conditions, the formation of a carboxylate anion can, in some mechanisms, lead to decomposition.[4]
-
Solvent Choice: Protic solvents (e.g., water, alcohols) can participate in proton transfer steps that may lower the activation energy for certain decarboxylation mechanisms.[5]
Q3: I need to heat my reaction. What is a "safe" temperature range, and are there alternatives to conventional heating?
A: While there is no universal "safe" temperature, a primary goal should be to maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
General Guideline: Aim to keep reaction temperatures below 80°C . Many decarboxylation processes become significant at temperatures exceeding 100-140°C.[2][5]
-
Recommendation: Always perform a temperature optimization study. Start your reaction at room temperature (20-25°C) and monitor its progress. If the rate is too slow, increase the temperature in small increments (e.g., 10-15°C) and analyze for both product formation and the appearance of the decarboxylated byproduct.
-
Alternatives to Heating: Consider microwave-assisted synthesis. Microwave irradiation can sometimes accelerate reactions at lower bulk temperatures than conventional oil-bath heating, potentially minimizing thermal decomposition. However, careful monitoring is still required as localized "hot spots" can occur.
Q4: How can I choose a base for my reaction without promoting decarboxylation?
A: When a base is required (e.g., for an amide coupling or to neutralize an acid), avoid strong, harsh bases like sodium hydroxide or potassium hydroxide if possible. Instead, opt for milder, non-nucleophilic, or sterically hindered organic bases.
-
Recommended Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered amine that is excellent for scavenging protons without promoting side reactions.[5]
-
Triethylamine (TEA): A common and effective choice, though slightly less hindered than DIPEA.
-
N-Methylmorpholine (NMM): A good option for peptide couplings and other acylation reactions.
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Highly basic but non-nucleophilic, useful in specific applications.
-
The key is to use a base that is strong enough to facilitate the desired reaction but not so aggressive that it catalyzes the degradation of your starting material.
Troubleshooting Guide
This section addresses the common scenario of detecting the decarboxylated byproduct in your reaction mixture.
Symptom: Low yield of the desired product. Analysis by GC-MS, LC-MS, or ¹H NMR shows a significant peak corresponding to 1-Chloro-2-(propan-2-yloxy)benzene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-3-(propan-2-yloxy)benzoic acid
Ticket ID: MK-INT-7264-PUR Status: Open Subject: Separation of Regioisomers and Alkylation Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
System Overview & Problem Definition
Target Molecule: 2-Chloro-3-(propan-2-yloxy)benzoic acid Common Context: Key intermediate for P2X3 antagonists (e.g., Gefapixant/MK-7264).[1][2] Critical Quality Attributes (CQA): Purity >99.5% (HPLC), Regioisomer <0.1%.
The Separation Challenge
In the synthesis of this intermediate (typically via alkylation of 2-chloro-3-hydroxybenzoic acid), researchers encounter three distinct classes of "isomeric" impurities. Your separation strategy must discriminate between these specific threats:
| Impurity Type | Specific Compound | Origin | Separation Difficulty |
| A. Regioisomers | 2-Chloro-4-(propan-2-yloxy)benzoic acid (and 5/6-isomers) | Contaminated starting material (2-Cl-3-OH-benzoic acid) | High: Similar pKa and LogP.[1][2] Requires high-efficiency crystallization.[1][2] |
| B. Process Byproducts | Isopropyl 2-chloro-3-(propan-2-yloxy)benzoate (The "Double Alkylated" Ester) | Over-alkylation during synthesis | Low: Neutral molecule vs. Acidic product.[1][2] Separable by pH swing.[2] |
| C. Unreacted Precursor | 2-Chloro-3-hydroxybenzoic acid | Incomplete reaction | Medium: High polarity difference allows solubility separation.[1][2] |
Module 1: Analytical Method Development (The "Eyes")
You cannot purify what you cannot see.[2] Standard C18 methods often fail to resolve the ortho-chloro regioisomers.
Recommended HPLC Parameters
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for halogenated aromatic isomers due to
- interaction differences.[1][2] -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, preventing peak tailing).[2]
-
Mobile Phase B: Acetonitrile (MeOH increases pressure and often reduces selectivity for this specific ether).[2]
-
Gradient: Shallow gradient is critical.[1][2] 30% B to 50% B over 20 minutes.
Troubleshooting Analytical Failures
Q: My product and the 2-chloro-4-isopropoxy isomer co-elute.
A: Switch to a Pentafluorophenyl (PFP) column.[1][2] The fluorine-fluorine and dipole interactions often provide the necessary selectivity factor (
Q: I see a "ghost peak" eluting much later than my product. A: This is likely the Isopropyl Ester impurity (Impurity B).[1][2] It is significantly more lipophilic (LogP ~4.5) than the free acid (LogP ~2.5).[2] Ensure your gradient flushes to 95% B at the end of every run to prevent carryover.[2]
Module 2: Bulk Purification Protocol (The "Muscle")
This protocol relies on the "pH Swing & Polarity Filter" principle.[2] It is designed to remove neutral esters and polar phenols before targeting the difficult regioisomers via crystallization.[2]
Step-by-Step Workflow
Step 1: Saponification (The Reset)
-
Why: The alkylation reaction often produces ~5-10% ester impurity.[2]
-
Action: Treat crude reaction mixture with 2M NaOH (3 eq) at 50°C for 2 hours. This hydrolyzes the ester back to the target acid (as a sodium salt).[2]
Step 2: The Lipophilic Wash (Removes Neutrals) [1][2]
-
Context: Target is now in the aqueous phase (pH > 12).
-
Action: Wash the aqueous layer with Isopropyl Acetate (IPAc) or MTBE .[2]
-
Result: Any non-acidic impurities (unreacted alkyl halides, neutral tars) migrate to the organic layer.[2] Discard organic layer.[2][3]
Step 3: Controlled Acidification (The Crash) [1][2]
-
Action: Cool aqueous layer to 5°C. Slowly add 6M HCl to pH 1-2.
-
Observation: The product precipitates as a thick white solid.
-
Critical Check: Do not stop here. This solid still contains regioisomers and trapped starting material.[2]
Step 4: Recrystallization (The Isomer Filter) [1][2]
-
Solvent System:Toluene : Heptane (1:3) or Methanol : Water (1:1) .[1][2]
-
Protocol:
-
Dissolve crude solid in minimum hot Toluene (80°C).
-
Cool slowly to room temperature (seeded if possible).
-
Add Heptane dropwise as an anti-solvent.[2]
-
Cool to 0°C and age for 2 hours.
-
-
Mechanism:[1][2][4][5][6][7] The 2,3-substituted isomer packs differently than the 2,4- or 2,5-isomers due to the "ortho-ortho" steric clash of the Chloro and Isopropoxy groups. This lattice strain makes the target slightly more soluble than the impurities in some solvents, but in Toluene/Heptane, the target crystallizes out while the more soluble impurities (and unreacted phenol) remain in the mother liquor.
Visualization: Purification Logic Flow
Caption: Logical flow for the isolation of this compound, prioritizing the removal of neutral byproducts before isomer rejection.
Frequently Asked Questions (FAQs)
Q: The product is "oiling out" during recrystallization instead of crystallizing. Why? A: This usually indicates the presence of residual solvent (like DMF from the reaction) or too high a concentration of the ester impurity.[2]
-
Fix: Re-dissolve the oil in 1M NaOH, wash extensively with MTBE to strip the ester, then re-acidify. Ensure the crude solid is fully dried before attempting recrystallization in Toluene.[2]
Q: Can I separate the 2-chloro-4-isopropoxy isomer using flash chromatography?
A: It is difficult. The
-
Fix: If you must use chromatography, buffer your silica gel with 1% Acetic Acid or use a C18 Reverse Phase Flash column.[1][2] The acid prevents the "streaking" common with benzoic acid derivatives, allowing sharper bands and better resolution of isomers.
Q: Why is the yield low after the Toluene/Heptane crystallization? A: The isopropoxy group adds significant lipophilicity, making the compound soluble in Toluene.[2]
-
Fix: Do not use pure Toluene. The Heptane (anti-solvent) ratio is critical.[2] Start with 1:1. If yield is still low, increase to 1:3 or cool to -10°C. Alternatively, switch to Acetic Acid/Water (dissolve in hot acetic acid, add water to crash out), which often gives higher recovery for chlorobenzoic acids.[2]
References
-
Gefapixant Synthesis & Intermediates
-
pKa and Solubility of Benzoic Acid Derivatives
-
Chromatographic Separation of Isomers
-
General Purification of Chlorobenzoic Acids
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pearson.com [pearson.com]
- 5. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 9. 2-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 139879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Storage & Handling of 2-Chloro-3-(propan-2-yloxy)benzoic acid
[1]
Executive Summary: The Moisture Challenge
2-Chloro-3-(propan-2-yloxy)benzoic acid (also known as 2-chloro-3-isopropoxybenzoic acid) is a critical intermediate in the synthesis of pharmaceutical APIs.[1] While the ether linkage and aromatic core are chemically robust, the carboxylic acid moiety acts as a hydrogen-bond donor/acceptor site.[1]
The Core Issue: The primary moisture risk for this compound is hygroscopicity , not immediate chemical hydrolysis. Water adsorption leads to:
-
Stoichiometric Drift: Adsorbed water adds mass, causing under-dosing of the active intermediate in subsequent coupling reactions.
-
Reagent Quenching: In downstream activation (e.g., conversion to acid chloride using
or oxalyl chloride), adsorbed water violently consumes the chlorinating agent, releasing and gas, reducing yield and potentially stalling the reaction. -
Physical Instability: Caking and agglomeration, making automated weighing difficult.
Storage Architecture (Passive Defense)
FAQ: Optimized Storage Conditions
Q: What is the ideal container configuration? A: Do not rely on standard polyethylene (PE) bottles for long-term storage of hygroscopic benzoic acid derivatives.[1]
-
Primary Container: Amber borosilicate glass (Type I) to prevent UV degradation of the halogenated ring.
-
Closure: Screw cap with a PTFE (Teflon) liner . Avoid pulp/paper liners, which absorb moisture and transfer it to the product.
-
Secondary Containment: Place the primary jar inside a vacuum desiccator or a heat-sealed aluminized Mylar bag with desiccant packs.
Q: Which desiccant should I use? A: Select based on the storage phase.
| Desiccant Type | Application | Efficiency | Notes |
| Silica Gel (Orange) | General Storage | Moderate | Good for secondary containment.[1] Color change indicates saturation. |
| Molecular Sieves (4Å) | Solvent Storage | High | Do not mix directly with solid acid; use in a separate sachet to avoid physical contamination. |
| Phosphorus Pentoxide ( | Aggressive Drying | Extreme | Use only in vacuum desiccators for recovering wet material. Corrosive. |
Q: Is inert gas overlay necessary?
A: Yes. After every use, flush the headspace with dry Nitrogen (
Handling & Transfer Protocols (Active Defense)
Troubleshooting: Handling Issues
Scenario: I opened the container and the powder is clumped/caked. Diagnosis: Moisture-induced crystal bridging.[1] Immediate Action:
-
Do not attempt to crush the cake inside the original bottle (risk of glass breakage).
-
Perform a Loss on Drying (LOD) test or Karl Fischer titration to quantify water content.
-
If water content >0.5% (or your specific spec), proceed to the Remediation Protocol (See Section 4).
Scenario: Static electricity is causing the powder to fly during weighing. Diagnosis: Low humidity environments (required for storage) often generate static. Solution:
-
Use an ionizing fan directed at the balance.
-
Use antistatic weighing boats (avoid standard polystyrene if static is high; use aluminum or parchment paper).
-
Ground the spatula and the user (wrist strap).
Visual Workflow: Handling Decision Tree
Figure 1: Decision matrix for handling hygroscopic benzoic acid derivatives. Ensure QC validation before critical synthetic steps.
Remediation & Quality Control
Protocol: Drying Wet Material
If your this compound has absorbed moisture, use this gentle drying cycle to avoid decarboxylation or ether cleavage.[1]
-
Equipment: Vacuum oven.
-
Temperature: Set to 40–45°C .
-
Note: The melting point of similar chloro-benzoic acids is often ~70–150°C. Keep well below the melting point to prevent fusion.[1]
-
-
Vacuum: < 10 mbar.
-
Desiccant Trap: Place a tray of fresh silica gel or
in the bottom of the oven to act as a moisture sink. -
Duration: 12–24 hours.
-
Validation: Retest water content.
Protocol: Karl Fischer (KF) Titration
Why: Standard "Loss on Drying" (LOD) can be inaccurate if the compound sublimes or holds volatile impurities. KF is specific to water.
-
Method: Volumetric KF (for >1% water) or Coulometric KF (for <1% water).
-
Solvent System: Methanol/Formamide (to ensure solubility of the aromatic acid).
-
Target: < 0.1% w/w water for acid chloride activation steps.
Scientific Rationale: The "Water Poisoning" Effect
Why is strict moisture control non-negotiable? The diagram below illustrates the catastrophic failure mode when wet starting material is used in a standard activation reaction (e.g., making the acid chloride for amide coupling).
Figure 2: Mechanistic interference of moisture during acid chloride activation.[1] Water competes with the benzoic acid substrate, consuming reagents and generating gas.[1]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Chlorobenzoic acid (Analogous Handling). Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2014).[2] Standard Reference Material 2144: m-Chlorobenzoic Acid Handling.[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[3] Synthesis and Purification of Chloro-Substituted Benzoic Acids.[1][4][5] Retrieved from [1]
-
Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Retrieved from [1]
-
TCI Chemicals. (2025).[6] Safety Data Sheet: 3-Chloro-2-methoxybenzoic Acid.[1][7] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Comparative Technical Guide: Mass Spectrometry Profiling of 2-Chloro-3-isopropoxybenzoic Acid
Executive Summary
In pharmaceutical development, 2-Chloro-3-isopropoxybenzoic acid often appears as a critical intermediate or a metabolic degradation product. Its structural duality—an acidic carboxyl group paired with an electron-donating isopropoxy ether and an electron-withdrawing chlorine—presents unique challenges in mass spectrometry (MS) method development.
This guide provides an objective comparison of ionization modes (ESI- vs. ESI+) and fragmentation pathways. It aims to equip analytical scientists with the rationale needed to select the optimal workflow for structural elucidation versus high-sensitivity quantification.
Part 1: Structural Analysis & Isotopic Signatures
Before interpreting fragmentation, the analyst must validate the precursor ion using isotopic fidelity. The presence of Chlorine (
The Isotope Rule
For 2-Chloro-3-isopropoxybenzoic acid (
-
Monoisotopic Mass (
): ~214.04 Da -
A+2 Isotope (
): ~216.04 Da -
Intensity Ratio: The A+2 peak should be approximately 32% of the base peak height (characteristic natural abundance of Cl).
Critical Check: If your MS1 spectrum does not show a 3:1 ratio for
Part 2: Comparative Performance: ESI(-) vs. ESI(+)
For drug development professionals, the choice between Negative Electrospray Ionization (ESI-) and Positive Electrospray Ionization (ESI+) dictates the limit of detection (LOD) and the richness of structural data.
Table 1: Ionization Mode Comparison
| Feature | ESI Negative Mode ( | ESI Positive Mode ( | Verdict |
| Precursor Ion | ESI- matches the acidic pKa (~3.5). | ||
| Ionization Efficiency | High . The carboxylic acid deprotonates readily. | Low . Requires acidic mobile phase modifiers (Formic acid) to force protonation, often suppressing signal. | ESI- is superior for quantification. |
| Fragmentation Energy | Requires higher Collision Energy (CE) (15–30 eV). | Fragments easily at lower CE (10–20 eV). | ESI+ is softer but less stable. |
| Primary Fragment | Decarboxylation ( | Ether cleavage (Propene loss). | ESI- provides cleaner transitions. |
| Background Noise | Generally lower chemical noise. | Higher susceptibility to adducts ( | ESI- offers better S/N ratio. |
Mechanism of Action
-
ESI- Preference: The benzoic acid moiety stabilizes the negative charge via resonance across the carboxylate group.
-
ESI+ Challenge: Protonation likely occurs at the ether oxygen or the carbonyl oxygen. The electron-withdrawing chlorine destabilizes the positive charge density, reducing ionization efficiency compared to non-halogenated analogs.
Part 3: Interpreting Fragmentation Pathways
Understanding the specific bond breakages allows for the selection of specific Multiple Reaction Monitoring (MRM) transitions for bioanalysis.
Pathway A: Negative Mode ( at 213)
This is the standard pathway for quantification.
-
Precursor:
213 (Deprotonated molecule). -
Primary Transition (Decarboxylation):
-
Loss of neutral
(44 Da). -
Product:
169 (2-chloro-3-isopropoxyphenyl anion). -
Mechanism: Charge-remote fragmentation driven by the stability of the resulting phenyl anion, which is stabilized by the inductive effect of the Chlorine atom.
-
-
Secondary Transition (Dealkylation):
-
Loss of the isopropyl group as propene (
, 42 Da). -
Product:
171 (2-chloro-3-hydroxybenzoic acid anion). -
Mechanism: Intramolecular proton transfer allows the elimination of the alkene.
-
Pathway B: Positive Mode ( at 215)
This pathway is useful for structural confirmation (qualitative analysis).
-
Precursor:
215. -
Primary Transition (Ether Cleavage):
-
Loss of Propene (
, 42 Da). -
Product:
173. -
Note: This transition confirms the presence of the isopropoxy chain specifically.
-
Visualization of Fragmentation Logic
Figure 1: ESI(-) Fragmentation Pathway. The blue arrow indicates the most robust transition for quantification (MRM).
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol which includes "Stop/Go" validation steps.
Materials
-
Standard: 2-Chloro-3-isopropoxybenzoic acid (>98% purity).
-
Solvents: LC-MS grade Methanol (MeOH) and Water (
). -
Modifiers: Ammonium Acetate (for negative mode buffering).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg of target in 1 mL MeOH to create a 1 mg/mL stock.
-
Validation: Sonicate for 5 mins. Ensure solution is clear.
-
-
Direct Infusion (Tuning):
-
Dilute stock to 1 µg/mL in 50:50 MeOH:
. -
Infuse at 10 µL/min into the MS source.
-
Mode: ESI Negative.
-
Scan Range: 50–300 Da.
-
-
Source Optimization (Critical Step):
-
Adjust Desolvation Temperature (typically 350°C–500°C).
-
Adjust Capillary Voltage (Start at 2.5 kV for Neg mode).
-
STOP/GO Check: Observe
213. Is the intensity >1e5 counts? If NO, adjust pH (add 5mM Ammonium Acetate) to ensure deprotonation.
-
-
Collision Energy (CE) Ramping:
-
Select
213 as parent. -
Ramp CE from 5 eV to 50 eV.
-
Plot intensity of
169 and 171 against CE. -
Selection: Choose the CE where the product ion intensity is maximal (typically 15–25 eV for benzoic acids).
-
Analytical Decision Matrix
Figure 2: Workflow decision tree for method development based on analytical goals.
Part 5: Quantitative Data Summary
The following table summarizes expected transitions for Triple Quadrupole (QqQ) method setup.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 213.0 | 169.0 | 18–22 | 50 | Primary Quant |
| Qualifier 1 | 213.0 | 171.0 | 15–20 | 50 | Identity Check |
| Qualifier 2 | 213.0 | 127.0 | 30–35 | 50 | High Energy Check |
| Isotope Check | 215.0 | 171.0 | 18–22 | 50 | Chlorine Confirmation |
Note: Collision energies are instrument-dependent and should be optimized per the protocol in Part 4.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, 2-chloro- (Analogous fragmentation patterns). NIST Chemistry WebBook. Retrieved from [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for ESI- mechanisms of carboxylic acids). Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for rearrangement mechanisms like propene loss). Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Source for validation criteria such as blank subtraction and system suitability). Retrieved from [Link]
Technical Comparison Guide: FTIR Spectral Analysis of 2-Chloro-3-(propan-2-yloxy)benzoic Acid
Executive Summary
2-Chloro-3-(propan-2-yloxy)benzoic acid (CAS: 63635-26-7 analog/derivative) is a critical pharmacophore scaffold, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural complexity—featuring an ortho-chloro substituent, a meta-isopropoxy ether linkage, and a carboxylic acid core—presents unique vibrational signatures.
This guide provides a rigorous spectral analysis framework. Unlike generic databases, we deconstruct the molecule’s vibrational modes to offer a predictive validation tool. We compare FTIR performance against Raman Spectroscopy and NMR , demonstrating why FTIR is the superior technique for rapid solid-state polymorphism detection and functional group validation, while acknowledging its limitations in skeletal specificity compared to NMR.
Part 1: Molecular Deconstruction & Spectral Prediction
To accurately interpret the FTIR spectrum, we must isolate the vibrational contributions of the three distinct functional moieties.
Structural Analysis Diagram
The following logic map illustrates the causality between the molecular structure and the resulting spectral bands.
Caption: Causal mapping of functional moieties to specific infrared absorption bands.
Detailed Peak Assignment Table
The following data is synthesized from standard spectroscopic principles for benzoic acid derivatives and aryl ethers.
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Med | Characteristic "dimer" broadness; overlaps C-H stretch. |
| C=O Stretch | 1680 – 1710 | Strong | Conjugation with ring lowers frequency; ortho-Cl may cause steric twist, shifting slightly higher than unsubstituted benzoic acid (1685 cm⁻¹). | |
| C-O Stretch | 1280 – 1320 | Strong | Coupled with O-H in-plane bending. | |
| Isopropoxy Group | C-H Stretch (sp³) | 2960 – 2980 | Medium | Distinct from aromatic C-H; look for "Gem-dimethyl" doublet. |
| gem-Dimethyl Bend | 1380 & 1370 | Medium | "Rabbit ears" doublet characteristic of isopropyl groups. | |
| C-O-C Asym. Stretch | 1200 – 1275 | Strong | Aryl-Alkyl ether band; critical for confirming ether linkage. | |
| Aromatic Ring | C=C Ring Stretch | 1450 – 1600 | Med-Strong | Usually 2-3 bands; confirms aromaticity. |
| C-H OOP Bend | 740 – 800 | Strong | Fingerprint Region: 1,2,3-trisubstitution pattern. Essential for distinguishing from isomers. | |
| Aryl Chloride | C-Cl Stretch | 1050 – 1090 | Med-Weak | Often obscured; Raman is preferred for this specific bond. |
Part 2: Comparative Analysis (Product vs. Alternatives)
In drug development, "alternatives" often refer to analytical techniques or isomeric impurities .
Comparison 1: FTIR vs. Raman Spectroscopy
While FTIR is the industry standard for identification, Raman offers complementary data, particularly for the chloro-substituent and non-polar backbone.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | Verdict |
| C=O Detection | Superior. Highly polar bond yields intense dipole change. | Weak. | Use FTIR for acid quantification. |
| O-H Detection | Superior. Broad, distinct band.[1] | Very Weak/Invisible. | FTIR is essential for hydrate/polymorph analysis. |
| C-Cl Detection | Weak/Obscured (Fingerprint region). | Superior. Heavy atom vibration is Raman active. | Use Raman to confirm halogenation. |
| Sample Prep | Destructive (KBr) or Contact (ATR). | Non-contact, non-destructive. | Raman preferred for in-situ process monitoring. |
Comparison 2: Selectivity Against Positional Isomers
A common impurity is the 2-chloro-4-(propan-2-yloxy)benzoic acid isomer. FTIR distinguishes these primarily through the Out-of-Plane (OOP) Bending Vibrations in the fingerprint region.
-
Target (1,2,3-substituted): Expect strong bands in the 740–800 cm⁻¹ range due to three adjacent hydrogen atoms.
-
Isomer (1,2,4-substituted): Expect two distinct bands: one for the isolated hydrogen (~870 cm⁻¹) and one for the two adjacent hydrogens (~800–860 cm⁻¹).
Expert Insight: If your spectrum shows a sharp peak at ~870 cm⁻¹, suspect contamination with the 4-isopropoxy isomer.
Part 3: Experimental Protocol
Workflow Diagram
Caption: Decision tree for FTIR sample preparation and acquisition.
Step-by-Step Methodology
1. Sample Preparation
Option A: Attenuated Total Reflectance (ATR) - Recommended for Routine ID
-
Why: Requires no sample dilution; minimizes moisture absorption (critical for carboxylic acids).
-
Protocol:
-
Clean the diamond crystal with isopropanol. Ensure background spectrum is flat.
-
Place ~5 mg of solid this compound on the crystal.
-
Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can damage the crystal.
-
Option B: KBr Pellet - Recommended for Publication/Resolution
-
Why: Transmission mode avoids peak distortion common in ATR (anomalous dispersion).
-
Protocol:
-
Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause Christiansen effect (sloping baseline).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
2. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 32 (Routine) or 64 (High S/N).
-
Range: 4000 – 400 cm⁻¹.
3. Data Processing
-
Baseline Correction: Apply a multi-point rubber band correction if the baseline drifts due to scattering.
-
Atmospheric Correction: Subtract H₂O and CO₂ bands (2350 cm⁻¹) if purging was insufficient.
Part 4: References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2-chloro-, Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard text for functional group assignment rules).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link] (Authoritative source for "Gem-dimethyl" and ether assignments).
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 3. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reference Standards for 2-Chloro-3-(propan-2-yloxy)benzoic Acid Analysis: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context
2-Chloro-3-(propan-2-yloxy)benzoic acid (CAS: 3226-36-6) is a critical Key Starting Material (KSM) and intermediate in the synthesis of various pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory derivatives.
The accuracy of your final drug substance assay depends entirely on the quality of the reference standard used to quantify this intermediate. A common error in early-phase development is treating "Reagent Grade" (98% purity) chemicals as "Reference Standards" without mass-balance correction. This guide objectively compares the three tiers of reference materials available for this specific analyte and provides a self-validating protocol for its analysis.
Part 2: Comparative Analysis of Reference Standard Options
When selecting a standard for this compound, you are choosing between three distinct metrological tiers. The following table contrasts their suitability for quantitative applications.
Table 1: Comparative Performance Matrix
| Feature | Option A: ISO 17034 CRM | Option B: In-House Qualified Standard | Option C: Reagent Grade (Commercial) |
| Primary Use | Release testing, Validation, Dispute resolution. | Routine QC testing, In-process control. | Synthesis starting material (NOT for quantitation). |
| Traceability | SI-Traceable (NIST/BAM).[1] | Traceable to Option A (via bridging). | None . Supplier CoA is often generic. |
| Assay Value | Mass Balance Corrected (e.g., 99.4% ± 0.3%). | Assigned against Primary Standard. | Chromatographic Purity only (e.g., "≥98%"). |
| Impurity Profile | Fully characterized (organic, inorganic, solvent). | Characterized for specific process impurities.[2] | Unknown. May contain isomers/homologs.[2] |
| Water Content | Determined by Karl Fischer (KF). | Determined by KF. | Often "Loss on Drying" (inaccurate). |
| Cost/mg | High ( | Low ($) after initial characterization. | Very Low (¢). |
| Risk Profile | Low . | Medium (Dependent on qualification rigor). | High . (Risk of 2-5% assay bias).[3][4] |
Critical Technical Insight: The "Purity vs. Potency" Trap
Commercially available Reagent Grade this compound often lists a purity of "98%." This is typically Chromatographic Purity (Area %). It ignores:
-
Residual Solvents (e.g., Isopropanol from synthesis).
-
Inorganic Ash (Sodium chloride salts).
-
Water/Moisture (This molecule is hygroscopic).
Impact: If you use a 98% Reagent Grade as a 100% standard, your assay results will be biased high by 2–5%, potentially causing batch failure downstream.
Part 3: Qualification Workflow (Visualized)
To establish a reliable In-House Secondary Standard (Option B) from Reagent Grade material (Option C), you must follow a rigorous qualification process compliant with ICH Q7 guidelines.
Figure 1: Workflow for converting Reagent Grade material into a Qualified Secondary Reference Standard compliant with ICH Q7.
Part 4: Experimental Protocol (Self-Validating System)
The following HPLC method is designed specifically for this compound. It separates the critical impurities: 2-Chlorobenzoic acid (hydrolysis product) and 3-Hydroxybenzoic acid (precursor).
Chromatographic Conditions[4][5]
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 230 nm (Maximize sensitivity for benzoic ring) and 280 nm (Selectivity).
-
Injection Vol: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Standard Preparation (The "Bridging" Step)
Note: Perform this step to validate an In-House Standard against a CRM.
-
Stock A (CRM): Accurately weigh 50.0 mg of CRM Grade this compound into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
Stock B (In-House): Accurately weigh 50.0 mg of Candidate Material into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
System Suitability Solution: Spike Stock A with 0.5% w/w of 2-Chlorobenzoic acid (impurity marker).
System Suitability Acceptance Criteria (Self-Validation)
Before collecting data, the system must pass these logic gates:
-
Resolution (Rs): > 2.0 between this compound and 2-Chlorobenzoic acid.
-
Tailing Factor (T): 0.8 – 1.5 (Strict control required due to carboxylic acid moiety).
-
Precision (RSD): < 0.73% for n=6 injections (Based on USP <621> for assay).
Figure 2: Logic gate for HPLC System Suitability. Failure to meet these criteria invalidates the run.
Part 5: Calculation of Potency (Mass Balance)
When characterizing your In-House Standard (Option B), do not rely solely on HPLC area. You must use the Mass Balance Equation :
graphic Purity%}{100}
-
Water%: Determined by Karl Fischer Titration (Method USP <921>).
-
Solvent%: Determined by GC-Headspace (Method USP <467>).
-
Residue%: Residue on Ignition (Method USP <281>).
Example Data:
-
HPLC Purity: 99.8%
-
KF Water: 0.4%
-
Residual Isopropanol: 0.1%
-
Ash: 0.1%
Note: The Certificate of Analysis (CoA) for the In-House Standard must state "99.2%" as the assay value, not 99.8%.
References
-
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Introduction: The Analytical Imperative for Isopropoxy Benzoic Acid Derivatives
An Expert’s Guide to the Chromatographic Comparison of Isopropoxy Benzoic Acid Derivatives
Isopropoxy benzoic acid derivatives are a class of compounds with significant interest in pharmaceutical and materials science research. Their structural isomers (ortho-, meta-, and para-) and potential chirality necessitate robust analytical methods to ensure identity, purity, and quality. Chromatography, a cornerstone of separation science, offers a suite of techniques adept at resolving these closely related molecules. The choice of method—be it the high-resolution power of HPLC, the volatility-based separation of GC, or the rapid screening capability of TLC—is dictated by the specific analytical challenge at hand. This guide provides a comparative framework to empower researchers to make informed decisions for their analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution and Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, stands as the premier technique for the analysis of isopropoxy benzoic acid derivatives. Its high resolving power, adaptability, and suitability for quantitative analysis make it indispensable for purity testing, impurity profiling, and formulation analysis.
The Science Behind the Separation: Mastering Mobile Phase and Stationary Phase Interactions
The separation of benzoic acid derivatives in RP-HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For acidic compounds like isopropoxy benzoic acids, the pH of the mobile phase is the most critical parameter.[1]
The Henderson-Hasselbalch equation dictates the ionization state of the carboxylic acid group. To achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase pH should be adjusted to at least 1.5 to 2 units below the pKa of the analyte.[1] This suppresses the ionization of the carboxylic acid, rendering the molecule more nonpolar and increasing its retention on the C18 column. It also protonates residual silanol groups on the silica surface, minimizing secondary interactions that lead to peak tailing.[1]
Experimental Protocol: Isocratic RP-HPLC Analysis of Isopropoxy Benzoic Acid Isomers
This protocol outlines a standard method for separating the ortho-, meta-, and para- isomers of isopropoxy benzoic acid.
1. Sample Preparation:
- Accurately weigh 10 mg of the isopropoxy benzoic acid derivative sample.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: 45:55 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer. Adjust buffer pH to 2.5 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 235 nm.[2]
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
3. Data Analysis:
- Identify peaks based on the retention times of individual isomer standards.
- Quantify each isomer using the peak area from the chromatogram against a calibration curve.
Data Presentation: Expected HPLC Performance
| Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Expected Retention Time (min) | ~4.5 | ~5.2 | ~5.8 |
| Resolution (Rs) | - | > 2.0 (between ortho/meta) | > 2.0 (between meta/para) |
| Peak Tailing Factor (Tf) | < 1.2 | < 1.2 | < 1.2 |
Note: Values are illustrative and will vary based on the specific system and column.
Workflow Visualization: HPLC Analysis
Caption: Standard workflow for the HPLC analysis of isopropoxy benzoic acid derivatives.
Gas Chromatography (GC): Analysis of Volatile Derivatives
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. Since benzoic acids themselves have low volatility due to their polar carboxylic acid group, derivatization is a mandatory step prior to GC analysis.[3] This process converts the polar analyte into a more volatile and less polar derivative, enabling it to traverse the GC column.
Causality in Experimental Choice: The Need for Derivatization
Direct injection of isopropoxy benzoic acid into a GC system would result in poor peak shape, low sensitivity, and potential irreversible adsorption onto the column. The active hydrogen in the carboxylic acid group leads to strong intermolecular hydrogen bonding, increasing the boiling point and polarity.[3] Derivatization replaces this active hydrogen with a nonpolar group, most commonly through:
-
Silylation: Reacting the acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester. This is a very common and effective method.[4]
-
Esterification (Alkylation): Converting the acid to an ester (e.g., a methyl ester) by reacting it with an alcohol in the presence of an acid catalyst.[3]
The choice between methods depends on the sample matrix and potential interfering substances. Silylation is generally faster and simpler.
Experimental Protocol: GC-MS Analysis via Silylation
This protocol details a GC-MS method for identifying isopropoxy benzoic acid derivatives.
1. Derivatization:
- Place 1 mg of the sample into a 2 mL reaction vial.
- Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
- Add 400 µL of a suitable solvent like pyridine or acetonitrile.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Allow the vial to cool to room temperature before injection.
2. GC-MS Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Mass Range: m/z 50-500.
3. Data Analysis:
- Identify the TMS-derivatized peaks by their retention times and mass spectra.
- Confirm identity by comparing the obtained mass spectra with a reference library (e.g., NIST). The mass spectra for benzoic acid derivatives often show characteristic fragments like [M-CH3]+.[4]
Workflow Visualization: GC-MS with Derivatization
Caption: GC-MS workflow, including the essential derivatization step.
Thin-Layer Chromatography (TLC): Rapid, Versatile Screening
TLC is an invaluable tool for rapid, cost-effective, and parallel analysis.[5] It is predominantly used for qualitative tasks such as monitoring reaction progress, identifying fractions from column chromatography, and assessing sample purity at a glance.[6]
Principle of Separation and Method Development
In normal-phase TLC, a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[7] The separation is based on adsorption; more polar compounds interact more strongly with the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). The isopropoxy benzoic acids are relatively polar due to the carboxylic acid group.
The choice of mobile phase (eluent) is key to achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic acid is often added to the mobile phase to suppress the ionization of the analyte's carboxylic acid group, which prevents streaking and results in more compact spots.
Experimental Protocol: TLC Analysis of a Reaction Mixture
1. Plate Preparation:
- Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7]
- Mark distinct lanes for the starting material, co-spot, and reaction mixture.
2. Spotting:
- Dissolve small amounts of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate).
- Using a capillary tube, apply small spots of each solution onto their respective lanes on the baseline.[5]
- Create a "co-spot" by spotting both the starting material and the reaction mixture on the same lane to aid in identification.
3. Development:
- Pour a small amount (<0.5 cm depth) of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) into a developing chamber.
- Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
- Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
4. Visualization:
- Remove the plate and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light and appear as dark spots.[6] Circle the spots with a pencil.
5. Analysis:
- Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
- Compare the spots in the reaction mixture lane to the starting material to assess the progress of the reaction.
Workflow Visualization: TLC Process
Caption: Step-by-step process for Thin-Layer Chromatography analysis.
Comparative Summary: Selecting the Right Tool
The choice between HPLC, GC, and TLC depends on the analytical goal. This table provides a head-to-head comparison to guide your decision-making process.
| Feature | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Application | Quantitative analysis, purity, impurity profiling | Analysis of volatile compounds, identification by MS | Qualitative analysis, reaction monitoring, rapid screening |
| Resolution | Very High | High | Low to Moderate |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Speed | Moderate (5-30 min/sample) | Moderate (15-40 min/sample) | Very Fast (<15 min for multiple samples) |
| Cost (Instrument) | High | High | Very Low |
| Cost (Per Sample) | Moderate | Moderate | Very Low |
| Quantification | Excellent | Good (with internal standards) | Semi-quantitative at best |
| Chiral Separation | Yes (with chiral columns)[8] | Yes (with chiral columns) | Possible, but less common |
Conclusion
The chromatographic analysis of isopropoxy benzoic acid derivatives is a multi-faceted task where the choice of technique is paramount. HPLC is the definitive choice for high-resolution separation and accurate quantification, essential for quality control and drug development. GC-MS offers excellent identification capabilities for thermally stable derivatives but requires an additional derivatization step. TLC remains an indispensable, low-cost tool for rapid, real-time checks in a synthesis lab. By understanding the fundamental principles, strengths, and limitations of each technique as outlined in this guide, researchers can confidently select and optimize the most appropriate chromatographic method to achieve their analytical objectives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
